BCN-PEG4-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCOKMBYCIQEJ-CBQGHPETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to BCN-PEG4-NHS Ester and its Role in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to BCN-PEG4-NHS Ester
This compound is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation.[1][2][3] Its structure comprises three key components:
-
Bicyclo[6.1.0]nonyne (BCN): A cyclooctyne derivative that enables copper-free click chemistry. The inherent ring strain in the BCN moiety is the driving force for its highly efficient and specific reaction with azides.[4]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. This PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation of the labeled biomolecule, and minimizes steric hindrance.
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that specifically targets primary amines (-NH2) on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.
This unique combination of functionalities allows for a two-step bioconjugation strategy, providing precise control over the labeling process.
Mechanism of Bioconjugation
The utility of this compound in bioconjugation stems from its ability to facilitate a two-stage reaction process. This allows for the controlled and specific attachment of molecules of interest to a target biomolecule.
Step 1: Amine Labeling via NHS Ester Reaction
The first step involves the reaction of the NHS ester moiety of this compound with primary amines on the target biomolecule. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This initial step effectively "primes" the biomolecule with a BCN handle for the subsequent click chemistry reaction.
Caption: NHS ester reaction with a primary amine on a biomolecule.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the biomolecule is functionalized with the BCN group, it can be reacted with a molecule of interest that has been tagged with an azide group (-N3). This reaction is a type of Huisgen 1,3-dipolar cycloaddition, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC). The high ring strain of the BCN alkyne allows the reaction to proceed rapidly and with high efficiency at physiological temperatures and without the need for a cytotoxic copper catalyst. The result is a stable triazole linkage, covalently connecting the molecule of interest to the target biomolecule.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Quantitative Comparison of Bioorthogonal Linkers
The choice of a bioorthogonal linker is critical for the success of a bioconjugation experiment. The following table provides a comparative summary of key quantitative parameters for BCN and other commonly used cycloalkyne linkers.
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | DIFO (Difluorinated Cyclooctyne) |
| Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | 0.07 - 0.15 | ~0.3 | 0.076 |
| Stability in the presence of thiols (e.g., GSH) | More stable | Less stable | Data not readily available |
| Hydrophilicity | Higher | Lower | Moderate |
| Size | Smaller | Larger | Moderate |
Applications in Bioconjugation
The versatility of this compound has led to its widespread adoption in various bioconjugation applications.
Protein Labeling
This compound is extensively used for the covalent attachment of various labels, such as fluorescent dyes, biotin, or small molecule probes, to proteins. This enables researchers to study protein localization, dynamics, and interactions within complex biological systems. The hydrophilic PEG spacer helps to maintain the biological activity and solubility of the labeled protein.
Drug Delivery Systems and Antibody-Drug Conjugates (ADCs)
In the realm of targeted therapeutics, this compound plays a crucial role in the construction of drug delivery systems, particularly antibody-drug conjugates (ADCs). In this application, an antibody is first functionalized with this compound. Subsequently, a potent cytotoxic drug carrying an azide group is attached to the antibody via SPAAC. This approach allows for the site-specific conjugation of the drug to the antibody, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Surface Modification
This compound can be used to functionalize the surfaces of various materials, such as nanoparticles, beads, and biosensors. By first reacting the NHS ester with amine groups on the surface, a BCN-functionalized surface is created. This surface can then be used to immobilize azide-containing biomolecules, such as proteins, peptides, or oligonucleotides, for a variety of applications in diagnostics and biomaterial development.
Detailed Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis against a suitable storage buffer (e.g., PBS).
Antibody-Drug Conjugate (ADC) Synthesis and Characterization
This protocol outlines the synthesis of a site-specific ADC using an azide-modified drug and a BCN-functionalized antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Azide-functionalized cytotoxic drug
-
Reaction and purification buffers as described in Protocol 5.1
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Functionalization: Label the mAb with this compound following the general protein labeling protocol (5.1).
-
Drug Conjugation (SPAAC):
-
To the purified BCN-functionalized antibody, add the azide-functionalized drug. A 1.5 to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction at 37°C for 2-4 hours or at 4°C for 12-24 hours.
-
-
Purification of ADC: Purify the ADC from unreacted drug and other impurities using size-exclusion chromatography or tangential flow filtration.
-
Characterization of ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC). The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times on the HIC column. By integrating the peak areas corresponding to different DAR species, the average DAR can be calculated.
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product by size-exclusion chromatography (SEC-HPLC).
-
In vitro Cytotoxicity Assay: Evaluate the potency of the ADC by performing a cell-based cytotoxicity assay on a target cancer cell line.
-
Cell Surface Labeling and Imaging
This protocol describes the labeling of cell surface proteins for fluorescence microscopy.
Materials:
-
Cells in suspension or adherent culture
-
This compound
-
Azide-functionalized fluorescent dye
-
PBS or other suitable cell wash buffer
-
Imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
For suspension cells, wash the cells twice with ice-cold PBS.
-
For adherent cells, wash the cells twice with ice-cold PBS in the culture plate.
-
-
BCN Labeling:
-
Resuspend or cover the cells with a solution of this compound (typically 0.1-1 mM in PBS, pH 8.0) and incubate on ice for 15-30 minutes.
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
-
Fluorescent Dye Conjugation (SPAAC):
-
Resuspend or cover the BCN-labeled cells with a solution of the azide-functionalized fluorescent dye (typically 10-50 µM in a suitable imaging buffer) and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells three times with the imaging buffer to remove the unbound dye.
-
-
Imaging:
-
Resuspend the cells in the imaging medium or add fresh imaging medium to the adherent cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Caption: Experimental workflow for cell surface labeling and imaging.
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Store this compound under desiccated conditions at -20°C. Prepare fresh stock solutions in anhydrous solvent immediately before use. |
| Presence of amine-containing buffers (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4-8.5) before labeling. | |
| Insufficient molar excess of this compound. | Increase the molar excess of the labeling reagent. | |
| Protein Precipitation | High concentration of organic solvent from the stock solution. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%. |
| The conjugated molecule is highly hydrophobic. | Consider using a BCN linker with a longer, more hydrophilic PEG spacer. | |
| Low Yield in SPAAC Reaction | Steric hindrance around the azide or BCN group. | Increase the reaction time and/or temperature. Consider using a linker with a longer PEG spacer to reduce steric hindrance. |
| Degradation of the BCN moiety. | BCN can be susceptible to degradation in the presence of certain nucleophiles like thiols. If working with samples containing high concentrations of reducing agents, consider purification before the SPAAC reaction. |
Conclusion and Future Perspectives
This compound has established itself as a powerful and versatile tool for bioconjugation. Its ability to facilitate a two-step labeling process through amine-reactive chemistry and copper-free click chemistry provides researchers with a high degree of control and specificity. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the properties of the resulting bioconjugates. As the fields of targeted drug delivery, diagnostics, and fundamental biological research continue to advance, the demand for robust and efficient bioconjugation reagents like this compound is expected to grow. Future developments may focus on creating BCN derivatives with even faster reaction kinetics, enhanced stability, and additional functionalities to further expand the possibilities of bioconjugation chemistry.
References
An In-Depth Technical Guide to BCN-PEG4-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, BCN-PEG4-NHS ester, a critical tool in modern bioconjugation and drug development. We will delve into its chemical structure, core properties, and provide detailed protocols for its application, enabling researchers to effectively utilize this versatile molecule in their work.
Core Chemical Structure and Properties
This compound is a heterobifunctional crosslinker that features two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The structure consists of a bicyclo[6.1.0]nonyne (BCN) group, a tetra-ethylene glycol spacer (PEG4), and an N-hydroxysuccinimide (NHS) ester.
The BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1][2] The NHS ester, on the other hand, is a well-established amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[3] The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation reactions.[1]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₈N₂O₁₀ | |
| Molecular Weight | 538.59 g/mol | |
| Appearance | Colorless to light yellow liquid/oil | |
| Purity | Typically ≥95% |
Solubility:
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 250 mg/mL (464.17 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | |
| DMF | Soluble | - | |
| DCM | Soluble | - | |
| Acetonitrile | Soluble | - | |
| THF | Soluble | - | |
| Aqueous Buffers | The PEG spacer increases aqueous solubility, but the NHS ester is prone to hydrolysis. | Prepare aqueous solutions immediately before use. |
Chemical Reactivity and Stability
The utility of this compound lies in the orthogonal reactivity of its two functional groups, allowing for sequential or one-pot conjugation strategies.
NHS Ester Reactivity and Hydrolysis:
The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is highly pH-dependent.
-
Optimal pH: The reaction is most efficient in the pH range of 7.2 to 8.5, where primary amines are sufficiently deprotonated to be nucleophilic.
-
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. It is crucial to perform conjugations promptly after preparing aqueous solutions of the linker.
| pH | Half-life of NHS Ester (at 0-4°C) | Source(s) |
| 7.0 | 4-5 hours | |
| 8.0 | 1 hour | |
| 8.6 | 10 minutes |
BCN Group Reactivity (SPAAC):
The BCN group reacts with azides through a strain-promoted [3+2] cycloaddition, a type of "click chemistry" that does not require a cytotoxic copper catalyst. This makes it ideal for applications in living systems. The reaction is highly efficient and forms a stable triazole linkage.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Source(s) |
| BCN with primary azides | 0.024 | |
| BCN with secondary azides | 0.012 | |
| BCN with tertiary azides | 0.016 |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Storage and Handling:
This compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C or -80°C for short periods, but fresh preparations are always recommended for optimal reactivity.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: General Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., antibodies).
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free from amine-containing reagents like Tris or glycine.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess relative to the protein. The optimal ratio may need to be determined empirically for each specific protein.
-
Slowly add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and the NHS byproduct using a desalting column or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and, if necessary, the degree of labeling (DOL).
-
Store the purified BCN-labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or frozen in aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the reaction of a BCN-labeled protein with an azide-containing molecule.
Materials:
-
BCN-labeled protein (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS or other suitable physiological buffer, pH 7.4
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
-
SPAAC Reaction:
-
Add the azide-functionalized molecule to the solution of the BCN-labeled protein. A 1.5- to 3-fold molar excess of the azide molecule over the BCN-labeled protein is a common starting point.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the reactants and their concentrations.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the properties of the conjugate.
-
Visualizing Workflows and Reactions
The following diagrams illustrate the chemical structure, reaction mechanisms, and a typical experimental workflow.
Caption: Chemical structure of this compound.
Caption: Reaction pathways of this compound.
Caption: Typical workflow for antibody conjugation.
References
understanding strain-promoted alkyne-azide cycloaddition (SPAAC)
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of Copper-Free Click Chemistry
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linkage of molecules in complex biological environments, transforming fields from chemical biology and drug development to materials science.[1]
At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[1] The reaction's primary advantage over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is that it proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2] The reaction is driven by the high ring strain of the cyclooctyne (approximately 18 kcal/mol), which is released upon forming the less strained triazole ring, significantly lowering the activation energy. This intrinsic reactivity allows SPAAC to occur at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.
The bioorthogonality of SPAAC is rooted in the fact that both cyclooctyne and azide functional groups are largely absent from biological systems and are non-reactive with native biomolecules like proteins, nucleic acids, and lipids. This selectivity ensures that the ligation happens only between the intended partners, enabling precise molecular engineering in living cells and even whole organisms.
The Core Mechanism of SPAAC
The SPAAC reaction is a concerted [3+2] cycloaddition, meaning the bond-forming events occur in a single transition state without intermediates. The high energy of the cyclooctyne, a result of the geometric distortion of the linear alkyne bond angle within an eight-membered ring, propels the reaction forward. When the cyclooctyne reacts with an azide, this ring strain is released, providing the thermodynamic driving force for the formation of a stable triazole product. This process can release more than 188 kJ/mol of energy.
References
The Pivotal Role of the PEG4 Spacer in BCN-PEG4-NHS Ester Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the strategic selection of a linker molecule is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. The BCN-PEG4-NHS ester has emerged as a powerful and versatile bifunctional linker, enabling the precise connection of molecules to proteins, antibodies, and other biomolecules. At the heart of its functionality lies the discrete tetraethylene glycol (PEG4) spacer. This in-depth technical guide elucidates the critical role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.
Core Concepts: The Multifaceted Role of the PEG4 Spacer
The this compound is a heterobifunctional linker featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The PEG4 spacer, a chain of four ethylene glycol units, is not merely a passive linker but an active contributor to the overall performance of the bioconjugate. Its primary roles include:
-
Enhanced Hydrophilicity and Solubility: The PEG4 spacer is inherently hydrophilic, which imparts greater water solubility to the entire bioconjugate.[1][2] This is particularly crucial when working with hydrophobic payloads, such as certain cytotoxic drugs in antibody-drug conjugates (ADCs), as it helps to prevent aggregation and improve the overall handling and administration of the therapeutic.[3]
-
Reduced Steric Hindrance: The defined and flexible nature of the PEG4 spacer provides optimal spatial separation between the conjugated molecules.[4] This separation is critical for preserving the biological activity of proteins and antibodies by preventing the attached payload from sterically hindering their binding sites.[4]
-
Improved Pharmacokinetics and Biocompatibility: The hydrophilic PEG chains create a hydration layer around the bioconjugate, which can shield it from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life and improved biodistribution. PEG is a well-established biocompatible polymer, minimizing the risk of immunogenic responses.
-
Precise and Controlled Linkage: The discrete length of the PEG4 spacer allows for precise control over the distance between the conjugated entities, a critical factor in applications like PROteolysis TArgeting Chimeras (PROTACs), where optimal orientation of a target protein and an E3 ligase is necessary for efficacy.
Quantitative Data Presentation
The length of the PEG spacer can significantly impact the biological and physicochemical properties of a bioconjugate. The following tables summarize quantitative data from studies comparing different PEG spacer lengths, including those similar to PEG4.
Table 1: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)
This table presents data from a study by Varasteh et al. on a ⁶⁸Ga-labeled bombesin antagonist analog, demonstrating how spacer length can modulate receptor binding affinity. A lower IC50 value indicates a higher binding affinity.
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length (n) | IC50 (nM) |
| NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 |
| NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 |
| NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 |
| NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 |
Table 2: Influence of PEG Spacer Length on Hydrophilicity and Serum Stability
Data from a study by Mansi et al. on ¹⁷⁷Lu-labeled bombesin antagonists illustrates the impact of PEG spacer length on the hydrophilicity (logD) and stability in serum. A more negative logD value indicates greater hydrophilicity.
| Conjugate | PEG Spacer Length (n) | logD | Serum Stability (T1/2 in hours) |
| DOTA-PEG2-Antagonist | 2 | -1.95 | 246 ± 4 |
| DOTA-PEG4-Antagonist | 4 | Not explicitly stated, but trend suggests increased hydrophilicity | Not explicitly stated, but trend suggests increased stability |
| DOTA-PEG6-Antagonist | 6 | Not explicitly stated, but trend suggests increased hydrophilicity | 584 ± 20 |
| DOTA-PEG12-Antagonist | 12 | -2.22 | Trend reverses |
Experimental Protocols
This section provides detailed methodologies for the two key reactions involving the this compound: NHS ester conjugation to primary amines and strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol for NHS Ester Conjugation to a Protein/Antibody
This protocol describes the general procedure for labeling a protein or antibody with the NHS ester moiety of the this compound.
Materials:
-
Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Prepare the protein or antibody solution in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Ensure the buffer does not contain primary amines like Tris, as they will compete with the reaction.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/antibody solution. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the "click chemistry" reaction between the BCN group of the now-conjugated protein/antibody and an azide-functionalized molecule.
Materials:
-
BCN-functionalized protein/antibody (from Protocol 3.1)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, HIC, or dialysis)
Methodology:
-
Reactant Preparation: Prepare a solution of the BCN-functionalized protein/antibody in the reaction buffer. Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the BCN-functionalized protein/antibody solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can also be performed at 37°C to increase the reaction rate.
-
Monitoring (Optional): The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE if the conjugated molecule imparts a significant mass change.
-
Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) or dialysis to remove any unreacted azide-functionalized molecule.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Functional components of the this compound and its dual reactivity.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of BCN-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted drug delivery, the performance of crosslinking reagents is paramount. BCN-PEG4-NHS ester has emerged as a critical tool, enabling the precise linkage of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and reaction with primary amines. However, its efficacy is intrinsically tied to its behavior in aqueous buffers—the environment where most biological reactions occur. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.
Understanding the Molecule: Structure and Function
This compound is a heterobifunctional linker. The bicyclononyne (BCN) group participates in highly efficient and biocompatible copper-free click chemistry with azide-functionalized molecules.[1] The N-hydroxysuccinimide (NHS) ester is a reactive group that forms stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine residues) and amine-modified oligonucleotides.[2][3][4] A polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which can reduce aggregation, minimize steric hindrance, and improve solubility in aqueous media.
Solubility in Aqueous Buffers
The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. While it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), its solubility in aqueous buffers is finite and must be considered when preparing reaction mixtures.
The hydrophilic PEG4 spacer significantly contributes to its aqueous solubility. For a structurally similar compound, DBCO-PEG4-NHS ester, the solubility in aqueous buffers has been reported to be up to 1.5 mM. This value can serve as a useful starting point for estimating the aqueous solubility of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 250 mg/mL (464.17 mM) | |
| DMF | Soluble | |
| DCM | Soluble | |
| Aqueous Buffers (e.g., PBS) | Estimated up to 1.5 mM* |
*This is an estimate based on the reported solubility of the structurally similar DBCO-PEG4-NHS ester. It is strongly recommended to experimentally determine the solubility in the specific buffer system being used.
Experimental Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Equilibration: Tightly cap the tube and vortex vigorously for 1-2 minutes. Place the tube in a thermostatic shaker at a controlled temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification of Dissolved Solute: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (measuring absorbance at a predetermined wavelength) or reverse-phase HPLC.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that buffer.
Stability in Aqueous Buffers: The Challenge of Hydrolysis
The primary factor affecting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester moiety. This reaction is a critical consideration as it competes with the desired amidation reaction with the target molecule. The rate of hydrolysis is highly dependent on the pH of the buffer and the temperature.
Hydrolysis of the NHS ester results in the release of N-hydroxysuccinimide (NHS) and the corresponding carboxylic acid of the BCN-PEG4 linker, which is unreactive towards primary amines. This process can be monitored by measuring the increase in absorbance at 260-280 nm, as the released NHS byproduct absorbs in this range.
Table 2: Half-life of NHS Esters in Aqueous Buffers (General Data)
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes | |
| 8.0 | Room Temp | ~210 minutes | |
| 8.5 | Room Temp | ~180 minutes | |
| 9.0 | Room Temp | ~125 minutes* |
*Data from a study on porphyrin-NHS esters, which can serve as a proxy for the general behavior of NHS esters.
As the pH increases, the rate of hydrolysis accelerates significantly. Therefore, it is crucial to perform bioconjugation reactions promptly after preparing the aqueous solution of this compound. For applications requiring longer reaction times, a lower pH (around 7.2-7.5) may be preferable to minimize hydrolysis, although this will also slow down the desired amidation reaction.
Experimental Protocol for Determining Hydrolytic Stability
This protocol describes a method for determining the rate of hydrolysis of this compound in a specific aqueous buffer using HPLC.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4, and 0.1 M carbonate-bicarbonate buffer, pH 8.5)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Thermostatic autosampler
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Initiation of Hydrolysis: Dilute the stock solution into the pre-warmed aqueous buffer of choice to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Time-course Analysis: Immediately inject a sample (t=0) into the HPLC system. Place the reaction mixture in a thermostatic autosampler set to the desired temperature.
-
HPLC Monitoring: Program the HPLC to inject samples at regular intervals (e.g., every 15-30 minutes for several hours).
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the this compound from its hydrolysis product (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 260 nm).
-
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
The Reaction with Primary Amines: A Balance of Reactivity and Stability
The reaction of this compound with primary amines is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction is most efficient at a pH slightly above the pKa of the primary amine, where a significant portion of the amine is in its nucleophilic, unprotonated form.
Recommended Buffers for Bioconjugation:
-
Phosphate buffer (e.g., PBS), pH 7.2-8.0
-
HEPES buffer, pH 7.2-8.5
-
Borate buffer, pH 8.0-9.0
-
Carbonate-bicarbonate buffer, pH 8.5-9.5
Buffers to Avoid:
-
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete for reaction with the NHS ester.
The optimal pH for the reaction is a compromise between maximizing the concentration of the nucleophilic amine and minimizing the hydrolysis of the NHS ester. For most protein labeling applications, a pH of 7.2 to 8.5 is recommended.
Storage and Handling
Proper storage and handling are crucial to maintain the reactivity of this compound.
-
Solid Form: Store at -20°C, protected from moisture (desiccated). Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Stock Solutions in Anhydrous Solvents: For some products, stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months. However, it is generally recommended to prepare stock solutions fresh.
-
Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared immediately before use.
Conclusion
The successful application of this compound in bioconjugation and drug development hinges on a thorough understanding of its solubility and stability in aqueous environments. While the PEG4 linker enhances aqueous solubility, the inherent reactivity of the NHS ester group makes it susceptible to hydrolysis, a competing reaction that is accelerated at higher pH. By carefully selecting buffer conditions, controlling temperature, and working expeditiously with aqueous solutions, researchers can maximize the efficiency of their conjugation reactions. The experimental protocols provided in this guide offer a framework for characterizing the behavior of this compound in specific systems, enabling the development of robust and reproducible bioconjugation strategies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to BCN-PEG4-NHS Ester for Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BCN-PEG4-NHS ester, a heterobifunctional linker, and its application in the fluorescent labeling of proteins. This two-step approach, combining amine-reactive chemistry with bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), offers a powerful strategy for conjugating fluorophores to proteins with high specificity and efficiency.
Introduction to this compound
This compound is a versatile chemical tool designed for the modification and labeling of biomolecules. It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit PEG linker that enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]
-
Bicyclo[6.1.0]nonyne (BCN): A strained cyclic alkyne that participates in highly efficient and specific copper-free "click chemistry" reactions with azide-containing molecules.[3][4] This bioorthogonal reaction is ideal for biological applications as it proceeds rapidly under mild, physiological conditions without the need for toxic copper catalysts.[1]
The dual functionality of this compound allows for a two-step labeling strategy. First, the protein of interest is functionalized with the BCN moiety via the NHS ester reaction. Second, an azide-modified fluorescent dye is conjugated to the BCN-functionalized protein through the SPAAC reaction. This approach provides excellent control over the labeling process and allows for the use of a wide variety of azide-modified probes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of a typical endo-BCN-PEG4-NHS ester is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₈N₂O₁₀ | |
| Molecular Weight | 538.59 g/mol | |
| Purity | >90% | |
| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | Store at -20°C, desiccated. Avoid moisture. |
Reaction Kinetics and Efficiency
The efficiency of the fluorescent labeling process using this compound is dependent on the kinetics of two separate reactions: the NHS ester-amine coupling and the BCN-azide cycloaddition.
NHS Ester-Amine Reaction
The reaction of NHS esters with primary amines is a well-established method for protein modification. The efficiency of this reaction is influenced by several factors:
-
pH: The optimal pH range for NHS ester coupling is between 7.2 and 9.0. A commonly used pH is 8.3-8.5 to ensure that the primary amines are deprotonated and thus nucleophilic.
-
Protein Concentration: Higher protein concentrations generally lead to more efficient labeling.
-
Molar Excess of NHS Ester: The degree of labeling can be controlled by adjusting the molar ratio of the this compound to the protein. A higher molar excess will result in a higher degree of labeling.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction between BCN and an azide is a second-order reaction. The reaction rate is a critical factor, particularly when working with low concentrations of biomolecules. The table below compares the second-order rate constants of BCN and other common cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
While BCN is slightly less reactive than some other cyclooctynes like DIBO, it offers a favorable reaction rate for most bioorthogonal labeling applications.
Experimental Protocols
The following sections provide detailed protocols for the two-step fluorescent labeling of proteins using this compound.
Step 1: BCN Functionalization of Proteins
This protocol describes the modification of a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Alternatively, PBS (phosphate-buffered saline) at pH 7.4 can be used, though the reaction will be slower. Do not use buffers containing primary amines (e.g., Tris, glycine).
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate the Molar Excess: Determine the desired molar excess of this compound. A 10- to 20-fold molar excess is a good starting point for optimization.
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS pH 7.4).
Step 2: Fluorescent Labeling via SPAAC
This protocol describes the conjugation of an azide-modified fluorescent dye to the BCN-functionalized protein.
Materials:
-
BCN-functionalized protein (from Step 1)
-
Azide-modified fluorescent dye
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Azide-Dye Stock Solution: Dissolve the azide-modified fluorescent dye in DMSO or DMF to a concentration of 1-10 mM.
-
Reaction: Add a 1.5- to 3-fold molar excess of the azide-dye stock solution to the BCN-functionalized protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light.
-
Purification: Remove the unreacted azide-dye by desalting or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength). The following formula can be used:
DOL = (A_dye / ε_dye) / ((A_280 - A_dye * CF) / ε_protein)
Where:
-
A_dye is the absorbance of the dye at its maximum wavelength.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and experimental workflow involved in the fluorescent labeling of proteins using this compound.
Caption: Workflow for two-step protein labeling.
Caption: NHS ester reaction with a primary amine.
Caption: SPAAC reaction for fluorescent labeling.
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of proteins. The two-step strategy, which decouples protein modification from fluorophore conjugation, offers researchers significant flexibility and control. The bioorthogonal nature of the SPAAC reaction ensures high specificity and biocompatibility, making this approach suitable for a wide range of applications in research, diagnostics, and drug development. By carefully optimizing reaction conditions, researchers can achieve efficient and reproducible labeling of their proteins of interest for downstream analysis.
References
An In-depth Technical Guide to Bioorthogonal Chemistry Using BCN Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with or being interfered by native biochemical processes.[1][2] These reactions involve pairs of functional groups that are mutually reactive but remain inert to the vast array of functionalities present in biological molecules like proteins, nucleic acids, and lipids.[2] The concept, pioneered by Carolyn Bertozzi, has revolutionized the study of biomolecules in their native environments, enabling their visualization, tracking, and manipulation with minimal perturbation.[3]
A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[3] One of the most prominent click reactions for biological applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a copper-free variant of the original copper-catalyzed azide-alkyne cycloaddition, eliminating the cellular toxicity associated with the copper catalyst and making it truly biocompatible for live-cell and in vivo applications.
Bicyclo[6.1.0]nonyne (BCN) Reagents: A Core Tool for SPAAC
At the heart of SPAAC are strained cyclooctynes, whose ring strain provides the thermodynamic driving force for the reaction with azides. Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne that offers a unique balance of reactivity and stability. Its compact, non-aromatic structure makes it smaller and less lipophilic than other popular reagents like dibenzocyclooctyne (DBCO), which can be advantageous in certain biological contexts.
The reaction between a BCN moiety and an azide proceeds via a [3+2] dipolar cycloaddition mechanism to form a stable triazole linkage. This ligation is highly specific and efficient, allowing for the precise covalent labeling of azide-modified biomolecules.
Key Advantages of BCN Reagents:
-
Biocompatibility: The reaction proceeds without a cytotoxic copper catalyst, making it suitable for live-cell and in vivo studies.
-
Stability: BCN exhibits good stability under typical physiological conditions. It is notably more stable than DBCO in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine) and thiols such as glutathione (GSH).
-
Favorable Kinetics: While generally slower than DBCO, BCN's reaction rate is sufficient for a wide range of applications and can be significantly enhanced by using electron-deficient aromatic azides or by reacting with tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions.
-
Versatility: BCN can be readily incorporated into a variety of molecules, including proteins, nucleic acids, lipids, and small-molecule drugs, for applications in bioconjugation, imaging, and drug delivery.
Quantitative Data Summary
The efficacy of a bioorthogonal reaction is critically dependent on its kinetics and the stability of the reactants. The following tables summarize key quantitative data for BCN reagents.
Table 1: Comparative Second-Order Rate Constants (k₂) for SPAAC and iEDDA Reactions
| Reaction Partner | BCN (k₂ in M⁻¹s⁻¹) | DBCO (k₂ in M⁻¹s⁻¹) | Conditions | Reference(s) |
| Benzyl Azide | ~0.07 - 0.20 | ~0.1 - 1.0 | Aqueous/Organic Mixtures | |
| Phenyl Azide | ~0.2 | ~0.033 | CH₃CN:H₂O (3:1) | |
| 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Slower/Sterically Hindered | Methanol | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | - | Methanol | |
| Sulfonated Tetrazole (photoclick) | 11,400 - 39,200 | - | Acetonitrile/Phosphate Buffer |
Table 2: Stability of BCN vs. DBCO under Various Conditions
| Condition | BCN Stability | DBCO Stability | Key Observation | Reference(s) |
| Glutathione (GSH) | More Stable (t½ ≈ 6 h) | Less Stable (t½ ≈ 71 min) | BCN is significantly more stable in the presence of this common intracellular thiol. | |
| TCEP (Reducing Agent) | Stable | Unstable | BCN is the preferred choice for applications requiring reducing conditions. | |
| Intracellular (RAW264.7 cells) | Lower Stability (79% degradation in 24h) | Moderate Stability (36% degradation in 24h) | Stability can be cell-type dependent. | |
| Acidic Conditions | Can be unstable | Generally more stable | BCN's alkyne functionality can be sensitive to strong acidic conditions. |
Key Applications and Methodologies
BCN reagents are instrumental in a variety of applications, from fundamental cell biology research to the development of targeted therapeutics.
Labeling of Proteins and Peptides
BCN provides a robust method for labeling proteins and peptides with probes like fluorescent dyes or biotin. This is typically achieved by metabolically or site-specifically incorporating an azide-bearing unnatural amino acid into the protein of interest, followed by reaction with a BCN-functionalized probe.
Live-Cell Imaging
The bioorthogonality of the BCN-azide ligation allows for real-time imaging of biomolecules in living cells. An increasingly popular and extremely fast alternative is the inverse-electron-demand Diels-Alder (iEDDA) reaction between BCN and a tetrazine-functionalized fluorophore. This reaction can be fluorogenic, meaning the fluorescence of the dye is "turned on" upon reaction, significantly reducing background noise.
Antibody-Drug Conjugates (ADCs)
In drug development, BCN is a key linker for creating site-specific ADCs. An azide group is introduced onto a specific site of a monoclonal antibody, which is then conjugated to a BCN-linked cytotoxic drug. This precise control over the drug-to-antibody ratio (DAR) results in more homogeneous and effective therapeutics compared to traditional stochastic conjugation methods.
Mandatory Visualizations
The following diagrams illustrate key mechanisms and workflows involving BCN reagents.
Caption: The SPAAC reaction between a BCN reagent and an azide forms a stable triazole conjugate.
Caption: General workflow for labeling cell surface proteins using BCN-azide SPAAC chemistry.
Caption: Stepwise process for creating a homogeneous ADC using BCN-azide bioorthogonal chemistry.
Detailed Experimental Protocols
Protocol 1: General Procedure for Cell Surface Protein Labeling
This protocol describes the labeling of a cell surface glycoprotein that has been metabolically engineered to display azide groups.
-
Metabolic Labeling:
-
Culture mammalian cells (e.g., HeLa, HEK293T) in appropriate growth medium.
-
Supplement the medium with 25-50 µM peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) and incubate for 48-72 hours to allow for metabolic incorporation into sialic acid residues on cell-surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with cold phosphate-buffered saline (PBS) to remove residual medium and unincorporated azido sugar.
-
-
BCN-Probe Ligation:
-
Prepare a solution of the BCN-functionalized fluorescent probe (e.g., BCN-Cy5) in a biocompatible buffer (e.g., PBS with 1% BSA) at a final concentration of 10-50 µM.
-
Incubate the cells with the BCN-probe solution for 60-90 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove the unreacted probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, but recommended for high-resolution imaging).
-
Wash again three times with PBS.
-
Mount the coverslip on a slide with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Synthesis of a BCN-linked Antibody-Drug Conjugate (ADC)
This protocol provides a general workflow for conjugating a BCN-linked drug to an azide-modified antibody.
-
Antibody Modification (Azide Introduction):
-
Modify a monoclonal antibody to introduce a reactive azide handle at a specific site. This can be achieved through enzymatic methods (e.g., using a mutant galactosyltransferase to install an azido-galactose) or by incorporating an azide-bearing unnatural amino acid.
-
Purify the azide-modified antibody using an appropriate chromatography method (e.g., Protein A affinity chromatography).
-
-
Ligation Reaction Setup:
-
Dissolve the BCN-linker-payload molecule in a compatible organic solvent (e.g., DMSO) to create a stock solution.
-
In a reaction vessel, combine the azide-modified antibody (typically at 1-5 mg/mL in PBS) with a 5-10 molar excess of the BCN-linker-payload stock solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody integrity.
-
-
Conjugation:
-
Allow the reaction to proceed for 4-12 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
-
Purification of the ADC:
-
Once the reaction is complete, remove the unreacted linker-payload and any organic solvent using a desalting column or tangential flow filtration.
-
Further purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography or HIC) to remove any aggregates or unconjugated antibody.
-
-
Characterization:
-
Analyze the purified ADC to determine the final drug-to-antibody ratio (DAR). HIC is commonly used, as the addition of the hydrophobic drug-linker results in a retention time shift.
-
Confirm the integrity and molecular weight of the final conjugate using mass spectrometry.
-
Cytotoxicity and In Vivo Applications
A major advantage of copper-free click chemistry is its biocompatibility. BCN reagents generally exhibit low cytotoxicity and are well-tolerated in cellular assays. Standard cytotoxicity assays (e.g., MTT or resazurin reduction assays) can be performed to confirm the lack of adverse effects at the concentrations used in specific experimental systems.
The favorable properties of BCN have led to its use in various in vivo applications, including pre-targeted imaging and therapy in animal models. By separating the targeting step (e.g., an azide-modified antibody) from the delivery of the active agent (e.g., a BCN-linked radiotracer or drug), researchers can improve the therapeutic index and reduce off-target toxicity. While BCN itself shows good biocompatibility, the pharmacokinetic and toxicological profile of any BCN-containing conjugate will ultimately depend on the properties of the entire molecule.
Conclusion
Bicyclo[6.1.0]nonyne (BCN) is a versatile and powerful reagent in the bioorthogonal chemistry toolbox. Its favorable balance of stability, reactivity, and small size makes it an excellent choice for a wide array of applications, from fundamental live-cell imaging to the sophisticated design of antibody-drug conjugates. As research continues to push the boundaries of what can be studied and engineered in living systems, the reliable and bio-inert chemistry enabled by BCN will undoubtedly continue to be a critical component of innovation.
References
The Strategic Application of BCN-PEG4-NHS Ester in Targeted Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems. At the forefront of this innovation is the development of advanced bioconjugation reagents. Among these, the BCN-PEG4-NHS ester has emerged as a critical tool, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery platforms. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental methodologies, quantitative data considerations, and visualizations of relevant biological pathways and workflows.
Core Concepts: Understanding the this compound
The this compound is a heterobifunctional linker designed for a two-step sequential conjugation strategy.[1][2] Its structure comprises three key components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that serves as a highly reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[][4] This bioorthogonal reaction enables the covalent ligation of the BCN-modified molecule to a molecule bearing an azide group with high efficiency and specificity under mild, aqueous conditions.[1]
-
Polyethylene Glycol (PEG4): A short, hydrophilic tetra-polyethylene glycol spacer. The PEG component enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group. The NHS ester readily reacts with primary amines, such as the side chain of lysine residues on antibodies and other proteins, to form stable amide bonds.
This unique combination of functionalities allows for the precise and controlled assembly of complex biomolecules, making it an invaluable reagent in the development of targeted therapies.
Mechanism of Action: A Two-Step Conjugation Process
The application of this compound in targeted drug delivery, particularly in the creation of ADCs, follows a logical two-step workflow.
First, the targeting moiety, typically a monoclonal antibody (mAb), is modified with the this compound. The NHS ester reacts with accessible primary amine groups on the antibody surface, covalently attaching the BCN-PEG4-linker. This step transforms the antibody into a platform ready for the attachment of a therapeutic payload.
Second, an azide-modified payload (e.g., a cytotoxic drug, a fluorescent dye, or a nanoparticle) is introduced. The BCN group on the modified antibody reacts with the azide group on the payload via SPAAC. This "click" reaction is highly specific and proceeds efficiently without the need for a cytotoxic copper catalyst, which is a significant advantage for biological applications. The result is a stably linked, targeted drug delivery construct.
Experimental Protocols
The following sections provide representative methodologies for the key experiments involving this compound. It is important to note that these are generalized protocols and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Antibody Modification with this compound
This protocol outlines the steps for conjugating the this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine buffers (e.g., Tris) or stabilizers with primary amines (e.g., glycine), exchange the buffer to PBS or a similar amine-free buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive, so minimize its exposure to air.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker to the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by performing SEC.
-
Collect the fractions containing the BCN-modified antibody.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA assay or Nanodrop).
-
The degree of labeling (DOL), representing the average number of BCN linkers per antibody, can be determined using mass spectrometry.
-
SPAAC Reaction for Payload Conjugation
This protocol describes the "click" reaction between the BCN-modified antibody and an azide-functionalized payload.
Materials:
-
BCN-modified antibody
-
Azide-modified payload (e.g., cytotoxic drug) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or hydrophobic interaction chromatography, HIC)
Procedure:
-
Reaction Setup:
-
Combine the BCN-modified antibody with a molar excess of the azide-modified payload in the reaction buffer. A typical starting point is a 1.5- to 5-fold molar excess of the payload to the BCN groups on the antibody.
-
The final concentration of the organic solvent (from the payload stock solution) should typically be kept below 10% (v/v) to maintain antibody stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration if the stability of the components is a concern.
-
-
Purification:
-
Purify the resulting ADC to remove unreacted payload and any aggregates. SEC is commonly used to separate the ADC from the smaller payload molecules. HIC can be employed to separate ADCs with different drug-to-antibody ratios (DARs).
-
-
Characterization:
-
Determine the final concentration of the ADC.
-
Characterize the ADC for its DAR, purity, and aggregation state.
-
Quantitative Data and Characterization
The successful development of a targeted drug delivery system relies on rigorous characterization and the collection of quantitative data. The following table summarizes key parameters that should be assessed for an ADC constructed using this compound.
| Parameter | Method of Determination | Importance in Targeted Drug Delivery |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), UV-Vis Spectroscopy | The average number of drug molecules per antibody. It directly impacts the potency and potential toxicity of the ADC. A consistent DAR is crucial for reproducibility. |
| Purity | Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Ensures the absence of unconjugated antibody, free drug, and other impurities that could affect efficacy and safety. |
| Aggregation | Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | High levels of aggregation can lead to increased immunogenicity and altered pharmacokinetic properties. |
| In Vitro Cytotoxicity (IC50) | Cell-based assays (e.g., MTS, MTT) on target and non-target cell lines | Determines the concentration of the ADC required to inhibit the growth of cancer cells by 50%. A low IC50 value on target cells and a high IC50 on non-target cells indicate high potency and specificity. |
| In Vivo Efficacy | Xenograft or patient-derived xenograft (PDX) animal models | Evaluates the ability of the ADC to inhibit tumor growth in a living organism. Key metrics include tumor growth inhibition (TGI) and overall survival. |
| Pharmacokinetics (PK) | Analysis of ADC levels in plasma over time | Determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC, which influence its dosing schedule and overall efficacy. |
| Linker Stability | In vitro plasma stability assays, in vivo PK studies analyzing ADC components | Assesses the stability of the linker in biological fluids. Premature cleavage of the linker can lead to off-target toxicity. |
Application in Targeting Cancer Signaling Pathways
ADCs constructed with this compound are designed to target specific antigens that are overexpressed on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Two of the most well-established targets for ADCs in cancer therapy are HER2 and EGFR.
Targeting the HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.
A HER2-targeted ADC, constructed using this compound, would bind to the extracellular domain of the HER2 receptor. This binding can lead to the internalization of the ADC-receptor complex. Once inside the cell, the cytotoxic payload is released, inducing apoptosis and circumventing the pro-survival signals of the HER2 pathway.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS/RAF/MEK/ERK, which drive cell proliferation and survival.
An EGFR-targeted ADC developed with the this compound linker would bind to EGFR on the cancer cell surface. Following internalization, the release of the cytotoxic payload would lead to cell death, thereby providing a therapeutic effect even in tumors with mutations that confer resistance to traditional EGFR tyrosine kinase inhibitors.
Conclusion
The this compound is a powerful and versatile tool in the field of targeted drug delivery. Its bifunctional nature, enabling a robust two-step conjugation strategy, combined with the favorable properties of the PEG spacer, makes it an ideal linker for the construction of sophisticated therapeutic agents like ADCs. The ability to perform the final payload conjugation via a bioorthogonal copper-free click reaction is a significant advantage, ensuring the integrity of the biological components. As research into targeted therapies continues to advance, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in the development of more effective and safer treatments for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with BCN-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and tracking of biomolecules in complex biological systems. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a prominent example of a bioorthogonal reaction, prized for its high specificity and ability to proceed under physiological conditions without the need for a toxic copper catalyst. The BCN-PEG4-NHS ester is a heterobifunctional linker that facilitates the introduction of a bicyclo[6.1.0]nonyne (BCN) moiety onto a biomolecule, such as an antibody. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. The incorporated BCN group is then available to react with an azide-functionalized molecule in a highly specific manner. This two-step approach allows for the precise conjugation of a wide range of molecules, including fluorescent dyes, drugs, or other probes, to an antibody for various research and therapeutic applications.
These application notes provide a detailed protocol for the labeling of antibodies with this compound, the characterization of the resulting conjugate, and an example of its application in targeting cell surface receptors to modulate signaling pathways.
Data Presentation
Table 1: Recommended Molar Ratios for this compound Antibody Labeling
| Molar Excess of this compound to Antibody | Expected Degree of Labeling (DOL) | Application Suitability |
| 3 - 5 fold | Low (1-3 BCN/Ab) | Applications requiring minimal antibody modification to preserve function. |
| 5 - 10 fold | Medium (3-6 BCN/Ab) | General purpose labeling for detection and purification. |
| 10 - 20 fold | High (6-10 BCN/Ab) | Applications requiring a high density of labels, such as signal amplification. |
Note: The optimal molar ratio should be determined empirically for each specific antibody and application. The expected DOL is an approximation and can be influenced by the number of available lysine residues and their accessibility.
Table 2: Quantitative Parameters for Characterization of BCN-Labeled Antibody
| Parameter | Method of Determination | Typical Values |
| Antibody Concentration | UV-Vis Spectroscopy (A280) | 1-10 mg/mL |
| Degree of Labeling (DOL) | Indirect Fluorometric Assay or Mass Spectrometry | 2-8 |
| Labeling Efficiency | (Moles of BCN incorporated / Initial moles of BCN-PEG4-NHS) x 100 | 20-50% |
| Antibody Recovery | (Final amount of antibody / Initial amount of antibody) x 100 | > 80% |
Experimental Protocols
Protocol 1: Antibody Preparation
Objective: To prepare the antibody for labeling by removing interfering substances.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or dialysis cassettes (10K MWCO)
Procedure:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified.
-
For spin desalting columns: a. Equilibrate the column with PBS according to the manufacturer's instructions. b. Apply the antibody solution to the column. c. Centrifuge to collect the purified antibody.
-
For dialysis: a. Transfer the antibody solution to a dialysis cassette. b. Dialyze against PBS (pH 7.4) at 4°C with at least two buffer changes.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm. A common extinction coefficient for IgG is 1.4 mL/(mg·cm).
Protocol 2: Antibody Labeling with this compound
Objective: To covalently attach the BCN-PEG4 moiety to the antibody.
Materials:
-
Purified antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Bring the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Dilute the purified antibody to a concentration of 2-5 mg/mL in the Reaction Buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Protocol 3: Purification of BCN-Labeled Antibody
Objective: To remove unreacted this compound and quenching reagent.
Materials:
-
Quenched reaction mixture (from Protocol 2)
-
Spin desalting columns or size-exclusion chromatography (SEC) system
-
PBS, pH 7.4
Procedure:
-
Using Spin Desalting Columns: a. Equilibrate the column with PBS according to the manufacturer's instructions. b. Apply the quenched reaction mixture to the column. c. Centrifuge to collect the purified BCN-labeled antibody.
-
Using Size-Exclusion Chromatography (SEC): a. Equilibrate the SEC column with PBS. b. Load the quenched reaction mixture onto the column. c. Collect the fractions corresponding to the antibody peak.
-
Determine the concentration of the purified BCN-labeled antibody at 280 nm.
Protocol 4: Characterization of BCN-Labeled Antibody
Objective: To determine the Degree of Labeling (DOL) of the BCN-antibody conjugate.
Method A: Indirect Fluorometric Assay
Materials:
-
Purified BCN-labeled antibody (from Protocol 3)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
PBS, pH 7.4
Procedure:
-
React a known concentration of the BCN-labeled antibody with an excess of the azide-fluorophore in PBS at room temperature for 1-2 hours.
-
Remove the unreacted azide-fluorophore using a spin desalting column.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorophore.
-
Calculate the DOL using the following formula:
DOL = (A_fluorophore × ε_protein) / [(A_280 - A_fluorophore × CF) × ε_fluorophore]
Where:
-
A_fluorophore is the absorbance at the fluorophore's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_fluorophore is the molar extinction coefficient of the fluorophore.
-
CF is the correction factor (A_280 of the fluorophore / A_max of the fluorophore).
-
Method B: Mass Spectrometry
Procedure:
-
Analyze the BCN-labeled antibody using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Deconvolute the mass spectrum to determine the mass of the intact antibody and the masses of the antibody with different numbers of BCN-PEG4 groups attached.
-
The mass shift corresponding to one BCN-PEG4-NHS modification can be used to determine the number of labels per antibody. The average DOL can be calculated from the relative abundance of each labeled species.
Mandatory Visualization
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Application of a BCN-labeled antibody for targeting the EGFR signaling pathway.
Application Notes and Protocols for the Conjugation of BCN-PEG4-NHS Ester to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides with functional molecules is a cornerstone of modern biotechnology and drug development. This process enables the creation of sophisticated tools for a wide range of applications, including targeted therapeutics, advanced diagnostics, and novel research reagents. One powerful strategy for achieving this is the use of heterobifunctional linkers, such as BCN-PEG4-NHS ester.
This molecule features an N-hydroxysuccinimide (NHS) ester group for covalent linkage to primary amines, and a bicyclo[6.1.0]nonyne (BCN) moiety for subsequent copper-free click chemistry reactions.[1][2] The NHS ester provides a robust and efficient method for attaching the linker to an amine-modified oligonucleotide.[3][4] The BCN group then serves as a versatile handle for the attachment of other molecules, such as peptides, proteins, or imaging agents, through strain-promoted alkyne-azide cycloaddition (SPAAC). The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugate.[1]
These application notes provide a detailed protocol for the conjugation of this compound to amine-modified oligonucleotides, including data on reaction efficiency, a step-by-step experimental guide, and methods for purification and characterization of the final product.
Data Presentation
The efficiency of the conjugation reaction is critically dependent on the molar ratio of this compound to the amine-modified oligonucleotide. A molar excess of the NHS ester is necessary to drive the reaction to completion and to effectively compete with the hydrolysis of the NHS ester in the aqueous reaction buffer. The following table provides representative data on the expected conjugation efficiency at various molar ratios.
| Molar Ratio (this compound : Oligonucleotide) | Incubation Time (hours) | Expected Conjugation Efficiency (%) |
| 2 : 1 | 2 | 60 - 75 |
| 5 : 1 | 2 | 85 - 95 |
| 10 : 1 | 2 | > 95 |
| 20 : 1 | 1 | > 98 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific oligonucleotide sequence, purity, and experimental conditions.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to an amine-modified oligonucleotide.
Materials and Reagents
-
Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium tetraborate, pH 8.5
-
Nuclease-free water
-
Desalting columns (e.g., gel filtration) or HPLC system for purification
-
MALDI-TOF mass spectrometer for characterization
Protocol 1: Preparation of Reagents
-
Amine-Modified Oligonucleotide Solution:
-
Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Quantify the oligonucleotide concentration using UV-Vis spectrophotometry at 260 nm.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Note: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Protocol 2: Conjugation Reaction
-
In a sterile, nuclease-free microcentrifuge tube, add the desired amount of the amine-modified oligonucleotide stock solution.
-
Add a sufficient volume of the Conjugation Buffer (0.1 M sodium tetraborate, pH 8.5) to achieve a final oligonucleotide concentration of 100-200 µM.
-
Add the desired molar excess of the this compound stock solution to the oligonucleotide solution. It is recommended to start with a 5- to 10-fold molar excess.
-
Gently vortex the reaction mixture to ensure homogeneity.
-
Incubate the reaction at room temperature for 1-2 hours.
Protocol 3: Purification of the BCN-Oligonucleotide Conjugate
The removal of unreacted this compound and hydrolysis byproducts is crucial for downstream applications.
-
Desalting Column Purification:
-
For a rapid and efficient removal of excess reagents, use a desalting column according to the manufacturer's instructions. This method is suitable for many applications.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
For higher purity, HPLC is the recommended method.
-
Use a reverse-phase C18 column suitable for oligonucleotide separation.
-
Employ a gradient of an appropriate mobile phase, such as acetonitrile in triethylammonium acetate (TEAA) buffer, to separate the conjugated oligonucleotide from the unconjugated starting material and excess reagents.
-
Collect the fractions corresponding to the BCN-oligonucleotide conjugate, which will typically have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the BCN group.
-
Lyophilize the purified conjugate.
-
Protocol 4: Characterization of the BCN-Oligonucleotide Conjugate
Confirmation of successful conjugation and assessment of purity can be achieved using mass spectrometry.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Prepare a sample of the purified conjugate for MALDI-TOF analysis.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the BCN-oligonucleotide conjugate. A successful conjugation will result in a mass shift corresponding to the addition of the BCN-PEG4 moiety.
-
Workflow Diagram
Caption: Experimental workflow for this compound conjugation.
References
Step-by-Step Guide for Protein Modification using BCN-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
This document provides a comprehensive guide for the modification of proteins with BCN-PEG4-NHS ester. This heterobifunctional linker enables the introduction of a bicyclo[6.1.0]nonyne (BCN) moiety onto a protein, which can then be used in copper-free click chemistry reactions for various applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a versatile reagent used for the covalent modification of proteins. It features two key functional groups:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines (the N-terminus and the side chain of lysine residues) on the protein surface to form stable amide bonds.[1]
-
Bicyclo[6.1.0]nonyne (BCN): This strained alkyne allows for a highly specific and biocompatible reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[2]
The polyethylene glycol (PEG4) spacer enhances the solubility and reduces aggregation of the modified protein.[3] This two-step modification strategy is widely employed for the site-specific or stochastic labeling of proteins for various downstream applications.
Materials and Methods
Materials
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes, tangential flow filtration system)
Equipment
-
Spectrophotometer (for protein concentration and degree of labeling determination)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Chromatography system
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen Reaction Buffer.[4]
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. NHS esters are moisture-sensitive and should be used promptly after dissolution.
-
Protein Modification with this compound
This protocol is for a typical labeling reaction. The optimal conditions, particularly the molar excess of the this compound, may need to be determined empirically for each specific protein.
-
Determine the amount of this compound to use:
-
Calculate the molar quantity of the protein to be modified.
-
Determine the desired molar excess of this compound. A 10- to 50-fold molar excess is a common starting point.
-
Calculate the volume of the 10 mM this compound stock solution needed.
-
-
Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. Longer incubation times may be necessary for reactions at a lower pH.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any unreacted NHS ester.
-
Purification of the BCN-Modified Protein
Purification is crucial to remove unreacted this compound and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger modified protein from smaller, unreacted molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules.
-
Tangential Flow Filtration (TFF): For larger scale reactions, TFF can be an efficient method for buffer exchange and purification.
Characterization of the BCN-Modified Protein
3.4.1. Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of BCN molecules per protein, can be determined using various methods. If the this compound contains a UV-active component, spectrophotometry can be used. However, for non-chromophoric linkers, mass spectrometry is the most accurate method.
-
Mass Spectrometry (MS): Analysis of the intact modified protein by ESI-MS or MALDI-TOF MS will show an increase in mass corresponding to the number of attached BCN-PEG4 moieties. The distribution of species with different numbers of modifications can also be determined.
3.4.2. Functional Analysis
It is important to assess whether the modification process has affected the biological activity of the protein. This can be done through relevant functional assays, such as enzyme activity assays or binding assays (e.g., ELISA).
Data Presentation
The efficiency of protein modification is dependent on several factors, including the molar ratio of the this compound to the protein. The following table provides an example of the expected relationship between molar excess and the Degree of Labeling (DOL) for a typical IgG antibody.
| Molar Excess of this compound | Incubation Time (hours) | Temperature (°C) | Average Degree of Labeling (DOL) |
| 10x | 2 | 25 | 2-4 |
| 20x | 2 | 25 | 4-6 |
| 50x | 2 | 25 | 6-8 |
Note: This data is representative and the actual DOL will vary depending on the specific protein, its concentration, and the reaction conditions.
Visualization of Workflow and Applications
Experimental Workflow
Caption: Experimental workflow for protein modification with this compound.
Application in PROTAC Development
BCN-modified proteins are frequently used as components of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of action for a PROTAC utilizing a BCN-modified target protein.
Stability Considerations
The stability of the BCN group on the modified protein is an important factor. While generally stable, the BCN moiety can be susceptible to degradation under certain conditions. One study noted that BCN groups showed lower stability in intracellular conditions compared to other alkynes. Another study found that BCN can show instability in the presence of glutathione (GSH) and under certain pH and reducing conditions when conjugated to a protein. Therefore, it is recommended to assess the stability of the BCN-protein conjugate under the intended experimental conditions.
Conclusion
The use of this compound provides a robust and versatile method for the modification of proteins. The resulting BCN-functionalized proteins are valuable tools in various fields of research and drug development, particularly for the construction of complex biomolecules through copper-free click chemistry. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for successful downstream applications.
References
Optimizing Bioconjugation: Calculating Molar Excess of BCN-PEG4-NHS Ester for Efficient Labeling
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efficient bioconjugation is paramount in the development of targeted therapeutics, diagnostics, and research reagents. The labeling of biomolecules, such as antibodies, with functional moieties is a critical step in this process. Bicyclo[6.1.0]nonyne (BCN) functionalized with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester (BCN-PEG4-NHS ester) is a versatile reagent for this purpose. The NHS ester reacts with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds, while the BCN group enables copper-free click chemistry for subsequent conjugation steps.[1][2][3][4][5]
Achieving a high labeling efficiency while preserving the biological activity of the protein is crucial. A key parameter influencing this outcome is the molar excess of the this compound relative to the biomolecule. This document provides a detailed guide and protocols for determining the optimal molar excess of this compound for efficient labeling of proteins, particularly antibodies.
Principle of NHS Ester-Amine Reaction
The conjugation of this compound to a protein is a nucleophilic acyl substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Several factors influence the efficiency of this reaction:
-
pH: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state. Therefore, a slightly basic pH, typically between 7.2 and 8.5, is optimal. At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.
-
Concentration: Higher concentrations of the protein and labeling reagent can increase the reaction rate. For dilute protein solutions, a greater molar excess of the NHS ester may be required to achieve the desired degree of labeling.
-
Temperature and Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.
Determining the Optimal Molar Excess
The optimal molar excess of this compound is a balance between achieving a high degree of labeling (DOL) and maintaining the protein's function. Excessive labeling can lead to protein aggregation, reduced activity, or precipitation. Therefore, it is recommended to perform a series of labeling reactions with varying molar excess ratios to determine the optimal condition for a specific application.
Commonly used molar excess ratios for NHS esters with antibodies range from a 10- to 20-fold excess. For PEGylated NHS esters, a 20-fold molar excess is a typical starting point.
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with this compound
This protocol provides a general method for labeling an antibody with this compound. It is recommended to optimize the molar excess for each specific antibody and application.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, BSA, or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be done using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and should not be stored in solution.
-
-
Calculation of Molar Excess:
-
Determine the amount of antibody in moles.
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 10x, 15x, 20x). A general formula for calculating the required weight of the NHS ester is: NHS_ester_weight [mg] = Molar_Excess × (Antibody_weight [mg] / Antibody_MW [Da]) × NHS_ester_MW [Da]
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the final reaction volume.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the label is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or a desalting column.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL, the average number of BCN-PEG4 molecules conjugated to each antibody, can be determined using various methods, including UV-Vis spectroscopy if the label has a distinct absorbance, or more commonly for non-chromophoric labels, by mass spectrometry (e.g., MALDI-TOF). For a more accessible estimation when labeling with a fluorescent dye attached to the BCN, UV-Vis spectroscopy can be used.
Procedure using UV-Vis Spectroscopy (for fluorescently tagged BCN):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (Amax).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Corrected A280 = A280 - (Amax × Correction Factor)
-
Antibody Concentration (M) = Corrected A280 / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
Data Presentation
Table 1: Recommended Starting Molar Excess Ratios for this compound Labeling
| Biomolecule | Recommended Starting Molar Excess | Typical DOL Range | Reference |
| Antibodies (IgG) | 10x - 20x | 2 - 8 | |
| Other Proteins | 5x - 15x | Varies | |
| Amine-modified Oligonucleotides | 5x - 10x | 1 |
Table 2: Troubleshooting Guide for this compound Labeling
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Degree of Labeling | Buffer contains primary amines. | Exchange antibody into an amine-free buffer (e.g., PBS). | |
| pH of the reaction is too low. | Ensure the reaction buffer pH is between 8.0 and 8.5. | ||
| Hydrolysis of NHS ester. | Prepare the NHS ester solution immediately before use. | ||
| Insufficient molar excess. | Increase the molar ratio of this compound to the antibody. | ||
| Antibody Precipitation | High concentration of organic solvent. | Keep the volume of DMSO/DMF below 10% of the total reaction volume. | |
| Over-labeling of the antibody. | Reduce the molar excess of the labeling reagent. | ||
| Reduced Antibody Activity | Labeling of critical residues in the antigen-binding site. | Reduce the molar excess of the labeling reagent to achieve a lower DOL. |
Visualizations
Caption: Experimental workflow for optimizing this compound labeling.
Caption: Reaction scheme for NHS ester-amine conjugation and competing hydrolysis.
References
- 1. endo-BCN-PEG4-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. endo-BCN-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 5. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Notes and Protocols for BCN-PEG4-NHS Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BCN-PEG4-NHS ester in live cell imaging applications. This compound is a versatile bifunctional linker that enables a two-step labeling strategy for biomolecules. This approach combines the specific targeting of bioorthogonal chemistry with the convenience of amine-reactive labeling, making it a powerful tool for studying cellular dynamics.
Principle of this compound Labeling
This compound contains two reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) found on the surface of proteins and other biomolecules to form stable amide bonds. This reaction is commonly used for general cell surface labeling.[1][2][3][4]
-
Bicyclo[6.1.0]nonyne (BCN): This is a strained alkyne that reacts specifically with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This bioorthogonal reaction is highly specific and does not interfere with native cellular processes, making it ideal for live-cell applications.
The polyethylene glycol (PEG4) spacer increases the hydrophilicity of the molecule, which helps to reduce aggregation and minimize non-specific binding.
This dual functionality allows for two primary labeling strategies in live cells:
-
Direct, pan-membrane protein labeling: The NHS ester is used to covalently attach the BCN group to a wide range of proteins on the cell surface. The cells can then be treated with an azide-modified probe (e.g., a fluorescent dye) for visualization.
-
Targeted labeling of azide-modified biomolecules: Cells are first metabolically labeled with an azide-containing precursor (e.g., an azido-sugar). The this compound is then conjugated to a reporter molecule (e.g., a fluorescent dye) via the NHS ester, and this conjugate is used to label the azide-modified biomolecules on the cell surface through the SPAAC reaction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two main reaction steps involved in using this compound for live cell imaging.
Table 1: Reaction Conditions for NHS Ester Labeling of Live Cells
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a compromise between efficient amine reaction and minimizing NHS ester hydrolysis. |
| Temperature | Room temperature or 4°C | Lower temperatures can help to slow down endocytosis and NHS ester hydrolysis. |
| Incubation Time | 5 - 30 minutes | Longer incubation times may be required at lower temperatures or concentrations. |
| Molar Excess of NHS Ester | 10- to 50-fold | The optimal ratio depends on the cell type and density and should be determined empirically to avoid over-labeling. |
| Recommended Buffers | PBS, HEPES, Borate buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh immediately before use to minimize hydrolysis. |
Table 2: Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
| Parameter | Recommended Conditions | Notes |
| Reactant Concentration | 5 - 50 µM | The optimal concentration depends on the specific BCN and azide reagents, as well as the cell type. |
| Temperature | 37°C (standard cell culture conditions) | The reaction proceeds efficiently at physiological temperatures. |
| Incubation Time | 30 - 60 minutes | Reaction times can vary depending on the reactants and their concentrations. |
| Cell Culture Medium | Complete or serum-free medium | The reaction is bioorthogonal and compatible with complex biological media. |
Experimental Protocols
Protocol 1: Pan-Membrane Protein Labeling and Subsequent Fluorescent Tagging
This protocol describes the labeling of cell surface proteins with this compound, followed by the attachment of an azide-functionalized fluorescent dye.
Materials:
-
Live cells in suspension or adherent culture
-
This compound
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells to 70-80% confluency on a suitable imaging dish.
-
For suspension cells, harvest cells and wash once with amine-free buffer. Resuspend the cell pellet in amine-free buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Labeling of Cell Surface Proteins with BCN:
-
Add the this compound stock solution to the cell suspension or the medium covering the adherent cells to a final concentration of 100-200 µM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Wash the cells three times with amine-free buffer to remove unreacted this compound.
-
-
Fluorescent Labeling via SPAAC:
-
Prepare a solution of the azide-functionalized fluorescent dye in complete cell culture medium at a final concentration of 5-10 µM.
-
Add the dye solution to the BCN-labeled cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove excess dye.
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed complete cell culture medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Labeling of Metabolically Tagged Glycans
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to contain azide groups.
Materials:
-
Live cells
-
Azido-sugar precursor (e.g., peracetylated N-azidoacetylmannosamine - Ac₄ManNAz)
-
This compound
-
Fluorescent dye with a primary amine for conjugation
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, pH 8.0)
-
Complete cell culture medium
-
Size-exclusion chromatography column (e.g., PD-10)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling with Azido-Sugar:
-
Culture cells in complete medium supplemented with 25-50 µM of the azido-sugar precursor for 1-3 days. This allows for the metabolic incorporation of the azide groups into cell surface glycans.
-
-
Preparation of BCN-Dye Conjugate:
-
Dissolve the amine-containing fluorescent dye and a 1.5-fold molar excess of this compound in amine-free buffer (pH 8.0).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the BCN-dye conjugate from unreacted components using a size-exclusion chromatography column.
-
-
Cell Preparation:
-
Gently wash the metabolically labeled cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.
-
-
Fluorescent Labeling via SPAAC:
-
Dilute the purified BCN-dye conjugate in serum-free culture medium to a final concentration of 5-20 µM.
-
Add the labeling medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Visualize the labeled cells using a fluorescence microscope.
-
Visualizations
Caption: Workflow for pan-membrane protein labeling.
Caption: Workflow for labeling metabolically tagged biomolecules.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
NHS Ester Reaction: Ensure the pH of the buffer is within the optimal range (7.2-8.5). Use fresh, high-quality anhydrous DMSO or DMF for the NHS ester stock solution. Consider increasing the molar excess of the NHS ester or the incubation time.
-
SPAAC Reaction: Increase the concentration of the azide or BCN reagent, or extend the incubation time.
-
-
High Background/Non-specific Staining:
-
Ensure thorough washing steps to remove unreacted reagents.
-
The PEG4 spacer is designed to minimize non-specific binding, but if issues persist, consider including a blocking step with a protein like BSA after the NHS ester reaction and before the SPAAC reaction (for Protocol 1).
-
-
Cell Viability Issues:
-
Minimize the exposure of cells to serum-free media or buffers. Perform all steps at the appropriate temperature to maintain cell health.
-
Titrate the concentration of the labeling reagents to find the lowest effective concentration.
-
Ensure that the organic solvent concentration (from the stock solutions) in the final reaction volume is low (typically <1%).
-
-
Storage and Handling:
-
This compound is sensitive to moisture and should be stored at -20°C, desiccated. Allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvents can be stored for a short period at -20°C but are best prepared fresh.
-
By carefully controlling the reaction conditions, this compound provides a robust and versatile method for labeling live cells for a wide range of imaging applications, from tracking cell surface dynamics to visualizing specific biomolecules in their native environment.
References
- 1. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for BCN-PEG4-NHS Ester in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BCN-PEG4-NHS ester in the development of antibody-drug conjugates (ADCs). This bifunctional linker enables a two-step conjugation strategy, leveraging both amine reactivity and copper-free click chemistry to produce homogeneous and stable ADCs.
Introduction to this compound in ADC Development
This compound is a heterobifunctional linker that plays a pivotal role in the construction of modern ADCs. It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues on the surface of antibodies, forming a stable amide bond.
-
Polyethylene Glycol (PEG4) Spacer: The hydrophilic four-unit PEG spacer enhances the solubility of the linker and the final ADC, potentially reducing aggregation and improving pharmacokinetic properties.
-
Bicyclo[6.1.0]nonyne (BCN): As a strained alkyne, BCN is highly reactive towards azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This bioorthogonal "click chemistry" reaction is copper-free, making it ideal for biological applications as it avoids the cytotoxicity associated with copper catalysts.
The use of this compound allows for a controlled, two-step conjugation process. First, the antibody is modified with the BCN moiety via the NHS ester. Second, an azide-containing cytotoxic payload is conjugated to the BCN-modified antibody through the highly efficient and specific SPAAC reaction. This methodology offers precise control over the conjugation sites and stoichiometry, leading to the generation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1]
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol outlines the steps for labeling a monoclonal antibody (mAb) with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or spin filters (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using a desalting column or spin filter, exchanging the buffer to the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Antibody Labeling Reaction:
-
Determine the desired molar excess of this compound to the antibody. A starting point is typically a 10 to 20-fold molar excess.
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of BCN-Modified Antibody:
-
Remove the excess, unreacted this compound and quenching reagent by purifying the BCN-modified antibody using a desalting column or spin filter, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the purified BCN-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: Conjugation of Azide-Payload to BCN-Modified Antibody (SPAAC Reaction)
This protocol describes the copper-free click chemistry reaction to conjugate an azide-functionalized cytotoxic payload to the BCN-modified antibody.
Materials:
-
Purified BCN-modified antibody
-
Azide-functionalized cytotoxic payload
-
Anhydrous DMSO or other suitable solvent for the payload
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Payload Preparation:
-
Prepare a stock solution of the azide-functionalized payload in a suitable solvent like DMSO.
-
-
SPAAC Reaction:
-
In a reaction vessel, add the purified BCN-modified antibody.
-
Add a molar excess of the azide-payload solution to the antibody solution. A typical starting point is a 3 to 5-fold molar excess relative to the BCN groups on the antibody.
-
Incubate the reaction mixture overnight at 4°C or for 4-6 hours at room temperature with gentle agitation, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other small molecules using a suitable chromatography method such as SEC or HIC.
-
-
Characterization of the Final ADC:
-
Determine the protein concentration of the purified ADC.
-
Characterize the ADC to determine the average Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR of ADCs, as the addition of the hydrophobic payload increases the overall hydrophobicity of the antibody.[2][3][4][5]
Materials:
-
Purified ADC sample
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (DAR 1, DAR 2, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the in vitro potency of the ADC on target cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Representative Quantitative Data for ADCs Constructed with SPAAC Linkers
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Antibody Modification Efficiency | >95% | Mass Spectrometry | Internal Data |
| Conjugation Efficiency (SPAAC) | >90% | HIC-HPLC, LC-MS | |
| Average Drug-to-Antibody Ratio (DAR) | 1.5 - 4.0 | HIC-HPLC, LC-MS | |
| In Vitro IC50 (Antigen-Positive Cells) | 0.1 - 100 nM | MTT Assay | |
| In Vitro IC50 (Antigen-Negative Cells) | >1000 nM | MTT Assay | |
| In Vivo Tumor Growth Inhibition (TGI) | 50 - 100% | Xenograft Models |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action of an anti-HER2 ADC.
Caption: Mechanism of action of an anti-EGFR ADC.
References
Revolutionizing Nanoparticle Functionality: A Guide to Surface Modification Using BCN-PEG4-NHS Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. Functionalization with heterobifunctional linkers, such as Bicyclo[6.1.0]nonyne-PEG4-N-hydroxysuccinimidyl ester (BCN-PEG4-NHS ester), offers a robust and versatile strategy for conjugating nanoparticles with a wide array of biomolecules. This linker leverages the power of bioorthogonal click chemistry, enabling the creation of highly specific and stable nanoparticle conjugates.
The this compound linker incorporates three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial covalent attachment of the linker to nanoparticles that possess primary amine groups on their surface. The reaction forms a stable amide bond.
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic 4-unit PEG spacer enhances the solubility and stability of the modified nanoparticles in biological media. It also serves to reduce non-specific protein binding (biofouling), which can improve circulation times in vivo.
-
Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is a key component for copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds readily in biological media without the need for cytotoxic copper catalysts.[1]
This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and the subsequent conjugation of azide-modified biomolecules. It also includes methods for the characterization of the resulting nanoparticles and presents example data to guide researchers in their applications.
Applications
The unique properties of this compound-modified nanoparticles make them highly suitable for a variety of biomedical applications, including:
-
Targeted Drug Delivery: The BCN group acts as a versatile "handle" for the post-functionalization of nanoparticles with targeting ligands (e.g., antibodies, peptides, small molecules) that have been pre-modified with an azide group. This enables the specific delivery of therapeutic payloads to diseased cells or tissues.
-
Advanced Imaging: Fluorophores or imaging agents functionalized with an azide group can be readily conjugated to the BCN-modified nanoparticles, creating highly sensitive and specific probes for in vivo and in vitro imaging applications.
-
Development of Biosensors: The specific and robust nature of the BCN-azide ligation can be exploited for the development of novel diagnostic assays and biosensors.
-
Construction of Antibody-Drug Conjugates (ADCs): this compound can be utilized as a linker in the fabrication of ADCs, where the nanoparticle serves as a scaffold for the attachment of multiple antibody and drug molecules.
Experimental Protocols
This section details the step-by-step procedures for the surface modification of amine-functionalized nanoparticles with this compound and the subsequent conjugation of an azide-modified biomolecule.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the this compound linker to nanoparticles that possess primary amine groups on their surface (e.g., aminosilane-coated silica or iron oxide nanoparticles, or polymeric nanoparticles with amine functionalities).
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 or 0.1 M sodium bicarbonate buffer, pH 8.3. (Ensure the buffer is free of primary amines like Tris).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and should be handled accordingly.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker to the estimated surface amine groups on the nanoparticles is recommended as a starting point for optimization.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the resulting BCN-functionalized nanoparticles (BCN-NPs) to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and resuspension steps, dialysis against PBS, or size-exclusion chromatography.
-
-
Storage:
-
Store the purified BCN-NPs at 4°C in a suitable buffer (e.g., PBS). For long-term storage, consider sterile filtration and storage at 4°C.
-
Protocol 2: Conjugation of Azide-Modified Biomolecules via SPAAC
This protocol outlines the "click" reaction between the BCN-modified nanoparticles and an azide-functionalized molecule (e.g., a targeting peptide, a fluorescent dye, or a drug molecule).
Materials:
-
BCN-modified nanoparticles (BCN-NPs) from Protocol 1
-
Azide-functionalized molecule of interest (Azide-Biomolecule)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
Procedure:
-
Reaction Setup:
-
Disperse the BCN-NPs in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Add the Azide-Biomolecule to the BCN-NP suspension. A 1.5-5 fold molar excess of the Azide-Biomolecule relative to the estimated surface BCN groups is recommended to ensure efficient conjugation.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the final biomolecule-conjugated nanoparticles (Biomolecule-NPs) to remove any unreacted Azide-Biomolecule. This can be achieved through repeated centrifugation and resuspension, dialysis, or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the final product using the methods described in Section 4.
-
Store the final conjugate at 4°C in a suitable buffer.
-
Characterization of Modified Nanoparticles
Thorough characterization of the nanoparticles at each stage of modification is crucial to ensure successful functionalization and to understand their physicochemical properties.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter is expected after PEGylation and biomolecule conjugation.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential upon modification can indicate successful surface functionalization. For instance, the positive charge of amine-NPs is expected to decrease or become neutral after conjugation with the PEG linker.[2]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and core size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific functional groups. For example, the appearance of a characteristic azide peak (~2100 cm⁻¹) after conjugation with an azide-modified molecule.
-
UV-Vis Spectroscopy: To quantify the amount of conjugated biomolecule if it possesses a chromophore.
-
Fluorimetry: If a fluorescently labeled azide-biomolecule is used, the conjugation efficiency can be quantified by measuring the fluorescence of the nanoparticles.
-
Quantification of Surface Groups:
-
Amine Quantification: The number of primary amines on the initial nanoparticles can be quantified using colorimetric assays such as the ninhydrin or 4-nitrobenzaldehyde (4-NBA) assay.[3]
-
BCN Quantification: The number of accessible BCN groups can be determined by reacting the BCN-NPs with an excess of an azide-functionalized fluorophore and quantifying the fluorescence after purification.
-
Data Presentation (Example Data)
The following tables summarize example quantitative data that could be obtained during the nanoparticle modification and characterization process. Note: This is representative data and actual results will vary depending on the specific nanoparticles, biomolecules, and reaction conditions used.
Table 1: Quantification of Surface Amine Groups on Amine-NPs
| Quantification Method | Amine Groups per mg of NPs (nmol/mg) |
| Ninhydrin Assay | 75.3 ± 5.2 |
| 4-NBA Assay | 81.1 ± 6.8 |
| Average | 78.2 |
Table 2: Characterization of Nanoparticles at Each Stage of Modification
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-NPs | 105.2 ± 2.1 | 0.15 ± 0.02 | +35.4 ± 1.5 |
| BCN-NPs | 115.8 ± 2.5 | 0.18 ± 0.03 | +5.1 ± 0.8 |
| Biomolecule-NPs | 128.4 ± 3.1 | 0.21 ± 0.04 | -2.3 ± 1.1 |
Table 3: Conjugation Efficiency of Azide-Biomolecule to BCN-NPs
| Parameter | Value |
| Initial Concentration of BCN-NPs | 1 mg/mL |
| Molar Ratio of Azide-Biomolecule to BCN-NPs | 3:1 |
| Conjugation Efficiency | 85% |
| Biomolecules per Nanoparticle (estimated) | ~150 |
Table 4: Drug Loading and Encapsulation Efficiency (for drug delivery applications)
| Parameter | Value |
| Drug | Doxorubicin |
| Drug Loading Capacity (wt%) | 5.2% |
| Encapsulation Efficiency (%) | 78% |
Visualizations
The following diagrams illustrate the key experimental workflows described in this application note.
Caption: Workflow for the surface modification of amine-functionalized nanoparticles.
Caption: Workflow for the conjugation of an azide-modified biomolecule to BCN-NPs.
Caption: Conceptual signaling pathway for targeted drug delivery using functionalized nanoparticles.
References
Application Notes and Protocols for the Synthesis of PROTACs Using BCN-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, BCN-PEG4-NHS ester. This linker facilitates a modular "click chemistry" approach, enabling the efficient conjugation of a target protein ligand and an E3 ligase ligand. The protocols outlined below cover the chemical synthesis, purification, and subsequent biological evaluation of the resulting PROTACs.
Introduction to this compound in PROTAC Synthesis
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The linker is a critical component, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][5]
This compound is a versatile linker that offers several advantages in PROTAC synthesis:
-
Heterobifunctionality: It possesses two distinct reactive groups: an N-Hydroxysuccinimide (NHS) ester and a bicyclononyne (BCN) group. The NHS ester reacts efficiently with primary amines, such as those found on an E3 ligase ligand, while the BCN group undergoes a highly selective and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized POI ligand.
-
"Click Chemistry" Compatibility: The SPAAC reaction is a cornerstone of "click chemistry," known for its high yield, specificity, and biocompatibility, as it does not require a cytotoxic copper catalyst.
-
Hydrophilic PEG Spacer: The polyethylene glycol (PEG) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
PROTAC Mechanism of Action
The synthesized PROTAC mediates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Application: Synthesis of a BRD4-Targeting PROTAC
This section details the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in various cancers. The synthesis employs a modular approach using this compound.
Synthetic Scheme
The synthesis involves a two-step process:
-
Conjugation of this compound to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative).
-
SPAAC reaction of the resulting intermediate with an azide-functionalized BRD4 ligand (e.g., an azide-modified JQ1 analog).
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing E3 ligase ligand (e.g., 4-aminobenzyl pomalidomide)
-
Azide-functionalized POI ligand (e.g., (+)-JQ1-PEG4-Azide)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the BCN-PEG4-E3 ligase intermediate.
Protocol 2: Synthesis of the Final PROTAC via SPAAC Reaction
-
Dissolve the BCN-PEG4-E3 ligase intermediate (1.0 eq) in anhydrous DMSO.
-
Add the azide-functionalized POI ligand (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the limiting starting material is consumed.
-
Upon completion, dilute the reaction mixture with DMSO or methanol and purify the final PROTAC by preparative HPLC.
-
Collect the fractions containing the purified PROTAC and confirm its identity and purity by LC-MS and NMR spectroscopy.
Quantitative Data
The following table presents representative data for a BRD4-targeting PROTAC synthesized using a PEG linker, illustrating typical reaction yields and biological activity. Note that specific values will vary depending on the exact ligands and reaction conditions used.
| Parameter | Value | Reference |
| Synthesis | ||
| Step 1 Yield | 70-85% | Illustrative |
| Step 2 Yield | 50-70% | Illustrative |
| Final PROTAC Purity | >95% | Illustrative |
| Biological Activity | ||
| DC50 (BRD4 Degradation) | 60 nM | |
| Dmax (BRD4 Degradation) | 94% |
Biological Evaluation: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Protocol 3: Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Signaling Pathway
BRD4 is a key regulator of gene transcription. Its degradation by a PROTAC can impact downstream signaling pathways, such as the Jagged1/Notch1 pathway, which is implicated in cancer cell migration and invasion.
Conclusion
This compound is a powerful and versatile tool for the modular synthesis of PROTACs. The protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. The "click chemistry" approach enabled by this linker facilitates the rapid generation of PROTAC libraries for the optimization of linker length and composition, which are critical parameters for achieving potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Bioconjugates with Stable Triazole Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of stable, covalent linkages between biomolecules and other functional moieties is a cornerstone of modern biotechnology and drug development. Among the most robust and versatile methods for bioconjugation is the creation of a 1,2,3-triazole ring through azide-alkyne cycloaddition reactions, often referred to as "click chemistry." This approach provides a highly efficient and bioorthogonal means to create stable bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and diagnostic imaging.[1][2]
The 1,2,3-triazole linkage is exceptionally stable under a wide range of physiological conditions, including varying pH and enzymatic environments, making it an ideal linker for in vivo applications.[2][3][4] This stability ensures that the bioconjugate remains intact until it reaches its target, minimizing off-target effects and maximizing therapeutic efficacy.
This document provides detailed protocols for the two most common methods for forming triazole linkages: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Chemistries for Triazole Linkage Formation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to join a terminal alkyne and an azide, forming a 1,4-disubstituted triazole. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly suitable for bioconjugation in living systems. While generally slower than CuAAC, the choice of a highly reactive cyclooctyne, such as dibenzocyclooctyne (DBCO), can significantly improve reaction efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison and selection of the appropriate conjugation strategy.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Some cyclooctynes may have side reactions |
Data compiled from multiple sources.
Table 2: Reported Yields for CuAAC Reactions with Various Biomolecules
| Biomolecule | Alkyne/Azide Partner | Reaction Conditions | Yield (%) | Reference |
| Peptides | Functionalized azide/alkyne peptides | DMF, Copper wire, 50°C, 5h | >95 | |
| Oligonucleotides | Enkephalin peptides | CuSO₄, TBTA, NaAsc, Aminoguanidine, DMSO, pH 8.5, RT, 12-24h | >95 | |
| Glycoproteins | Azido-modified glycoproteins | Optimized CuAAC conditions | High |
Table 3: Stability of Triazole-Linked Bioconjugates
| Bioconjugate Type | Condition | Stability Metric | Finding | Reference |
| Triazole-linked glycopeptide | Protease and glycoamidase digestion | Resistance to hydrolysis | Completely resistant to glycoamidase, enhanced protease stability | |
| General 1,2,3-triazoles | Acidic/basic hydrolysis, reductive/oxidative conditions | Chemical stability | Stable | |
| Antibody-Drug Conjugate (ADC) | Human Plasma, 37°C, 7 days | Free drug release | Below the lower limit of quantitation | |
| Antibody-Drug Conjugate (ADC) | Mouse Plasma, 37°C, 6 days | Free drug release | >20% release (linker dependent) |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling a protein containing an azide or alkyne functionality with a corresponding alkyne or azide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).
Materials:
-
Azide or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne or azide-functionalized molecule (10-20 fold molar excess over the protein)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)
-
Reducing agent, such as sodium ascorbate, stock solution (prepare fresh, e.g., 300 mM in water)
-
DMSO (for dissolving hydrophobic functionalized molecules)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution to a final concentration of 1-10 mg/mL in the reaction buffer.
-
If the functionalized molecule is hydrophobic, dissolve it in a minimal amount of DMSO before adding it to the protein solution. Add the functionalized molecule to the protein solution at a 10-20 fold molar excess.
-
In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Vortex briefly.
-
Add the catalyst premix to the protein-functionalized molecule mixture. The final concentration of CuSO₄ is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light if using a light-sensitive dye.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Once the reaction is complete, remove the excess reagents and catalyst by passing the reaction mixture through a desalting column or by dialysis.
-
Characterize the final bioconjugate to determine the degree of labeling and confirm its integrity.
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Preparation
This protocol provides a general method for conjugating a drug-linker containing a strained cyclooctyne (e.g., DBCO) to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized drug-linker (5-10 fold molar excess over the antibody)
-
DMSO
-
Desalting column or protein concentrator for purification
Procedure:
-
Prepare the azide-modified antibody solution to a final concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Dissolve the DBCO-functionalized drug-linker in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the DBCO-drug linker stock solution to the antibody solution to achieve a 5-10 fold molar excess. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-24 hours, or at 4°C for 16-48 hours. The reaction time will depend on the reactivity of the specific DBCO reagent and the desired degree of conjugation.
-
Monitor the progress of the conjugation by a suitable analytical method, such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry, to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, remove the excess unreacted DBCO-drug linker using a desalting column or a protein concentrator with an appropriate molecular weight cutoff.
-
Characterize the purified ADC to confirm its DAR, purity, and integrity.
Visualizations
Experimental Workflows
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing BCN-PEG4-NHS Ester Conjugations
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction buffer pH for BCN-PEG4-NHS ester conjugations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between ensuring the amine is deprotonated and minimizing the hydrolysis of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended.[1] Some protocols suggest an optimal pH of 8.3-8.5 to achieve a good balance between efficient acylation of the primary amine and minimal hydrolysis of the NHS ester.
Q2: How does pH affect the stability of the this compound?
A2: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis increases with pH.[1] At a higher pH, the NHS ester has a shorter half-life, which can lead to lower conjugation efficiency if the reaction is not performed promptly.
Q3: Which buffers are recommended for the conjugation reaction?
A3: It is crucial to use non-amine-containing buffers. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate/bicarbonate buffer
-
Borate buffer
Q4: Which buffers should be avoided?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.
Q5: What is the role of the BCN group in this compound?
A5: The bicyclononyne (BCN) group is a strained alkyne used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the subsequent conjugation of the BCN-labeled molecule to an azide-containing molecule in a highly specific and efficient manner, even in complex biological systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low, resulting in protonated and unreactive primary amines. | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. |
| Hydrolysis of NHS Ester: The reaction buffer pH is too high, or the this compound has been exposed to moisture. | Ensure the this compound is stored in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use. Consider performing the reaction at a slightly lower pH (e.g., 7.2-7.5) to slow down hydrolysis, although this may require a longer reaction time. | |
| Competing Nucleophiles: The presence of primary amine-containing buffers (e.g., Tris, glycine) in the reaction mixture. | Perform a buffer exchange using dialysis or a desalting column to remove any incompatible buffer components before starting the conjugation. | |
| Poor Solubility of Reagents | Hydrophobicity of the molecule to be conjugated: The target molecule has poor solubility in the aqueous reaction buffer. | The PEG4 spacer in the this compound enhances water solubility. However, if the target molecule is very hydrophobic, consider adding a small amount of a water-miscible organic solvent like DMSO or DMF to the reaction mixture. Ensure the final concentration of the organic solvent is low enough not to denature your biomolecule. |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of reactants or age of the NHS ester solution. | Always prepare fresh solutions of the this compound for each experiment. Use precise measurements for all components. |
| Fluctuations in Reaction Conditions: Variations in temperature or incubation time. | Standardize the reaction temperature and incubation time for all experiments to ensure reproducibility. |
Data Presentation
Table 1: pH Effect on NHS Ester Reaction Efficiency
| pH Level | Primary Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Very Low |
| 7.2 - 8.0 | Moderate to High | Moderate | Good |
| 8.0 - 8.5 | High | High | Optimal for many applications |
| > 8.5 | Very High | Very High | Can be reduced due to rapid hydrolysis |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and can be used as a guideline for this compound.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer is free of any primary amine-containing substances.
-
Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a water-miscible anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: pH Optimization Experiment
-
Prepare Buffers: Prepare a series of reaction buffers with varying pH values (e.g., pH 7.2, 7.5, 8.0, 8.5) using a non-amine containing buffer system like sodium phosphate.
-
Set up Parallel Reactions: Set up multiple conjugation reactions in parallel, each with a different pH buffer, following steps 2-5 of Protocol 1. Keep all other parameters (e.g., reactant concentrations, temperature, incubation time) constant.
-
Purify Conjugates: Purify the resulting conjugates from each reaction as described in step 7 of Protocol 1.
-
Analyze Conjugation Efficiency: Analyze the degree of labeling for each conjugate using an appropriate method (e.g., MALDI-TOF mass spectrometry, HPLC, or a colorimetric assay if the BCN linker contains a reporter tag).
-
Determine Optimal pH: Compare the results from the different pH conditions to determine the optimal pH for your specific application.
Visualizations
Caption: A general experimental workflow for this compound conjugation.
Caption: A decision-making diagram for optimizing the reaction buffer pH.
References
how to prevent hydrolysis of BCN-PEG4-NHS ester during reaction
Welcome to the technical support center for BCN-PEG4-NHS ester and other N-hydroxysuccinimide ester reagents. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of the NHS ester during bioconjugation experiments, ensuring high-yield, successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical issue?
A: NHS ester hydrolysis is a chemical reaction where the this compound reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule (e.g., a lysine residue on a protein). Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.[1][2]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A: The stability of an NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH.[1][3][4]
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.
-
Buffer Composition: The presence of competing nucleophiles, such as primary amines, in the buffer will react with the NHS ester and reduce conjugation efficiency.
Q3: What is the optimal pH for conducting a this compound conjugation reaction?
A: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance to ensure the target primary amines are sufficiently deprotonated and nucleophilic while minimizing the rate of hydrolysis. At lower pH, the amine groups are protonated and less reactive. At a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly.
Q4: How should I choose and prepare my reaction buffer?
A: Buffer selection is critical. Always use an amine-free buffer.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with NHS ester reactions. 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at a pH of 8.3-8.5 are good starting points.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester. If your biomolecule is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q5: How should I prepare and store the this compound reagent to minimize hydrolysis?
A: Proper handling and storage are essential to maintain the reactivity of your NHS ester.
-
Storage of Powder: Store the solid this compound reagent in a cool, dry place, protected from moisture. A desiccator at -20°C is highly recommended. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.
-
Preparation of Stock Solutions: For water-insoluble NHS esters like BCN-PEG4-NHS, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment to avoid degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | NHS ester has hydrolyzed. | Ensure proper storage and handling of the this compound to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect buffer pH. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. Use a calibrated pH meter to check your buffer. | |
| Presence of competing nucleophiles. | Ensure your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your sample before the reaction. | |
| Suboptimal reaction time or temperature. | The reaction is typically carried out for 30-120 minutes at room temperature or overnight at 4°C. These parameters may need to be optimized for your specific application. | |
| Inconsistent Results | Variable reagent activity. | Aliquot the solid this compound upon receipt to avoid repeated exposure of the entire stock to ambient moisture. Always allow the vial to warm to room temperature before opening. |
| Inconsistent reaction setup. | Ensure accurate and consistent measurement of all components, including pH, concentrations, and volumes. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. pH 8.3-8.5 is often ideal. |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use. |
| Molar Excess of NHS Ester | 5- to 20-fold over the protein/biomolecule | This is a common starting point and may require optimization. |
| Reaction Time | 30 - 120 minutes at room temperature or overnight at 4°C | The optimal time can vary depending on the specific reactants. |
| Quenching Agent | 20-100 mM Tris or Glycine | Add after the desired incubation time to stop the reaction. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS).
-
This compound.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Competing hydrolysis pathway of this compound.
Caption: Recommended workflow for this compound conjugation.
References
Technical Support Center: Minimizing Protein Aggregation During Labeling with BCN-PEG4-NHS Ester
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BCN-PEG4-NHS ester for protein labeling. The focus is on identifying the causes of protein aggregation and providing actionable solutions to maintain protein stability and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional crosslinker. It contains two key functional groups:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (the N-terminus and lysine side chains) on proteins to form stable amide bonds.[1][2][3]
-
Bicyclononyne (BCN): This is a strained alkyne used for copper-free "click chemistry" reactions with azide-containing molecules.[4][5]
-
PEG4 Spacer: The polyethylene glycol (PEG) spacer is hydrophilic, which helps to increase the solubility of the labeled protein, reduce aggregation, and minimize steric hindrance.
This reagent is ideal for a two-step labeling strategy where a protein is first modified with the BCN group, which can then be specifically "clicked" to another molecule.
Q2: My protein is precipitating after I add the this compound. What are the most common causes?
Protein aggregation or precipitation during or after labeling is a common issue that can stem from several factors:
-
Suboptimal Buffer Conditions: The reaction buffer's pH and composition are critical. An incorrect pH can lead to protein instability, especially if it is close to the protein's isoelectric point (pI).
-
High Degree of Labeling (DoL): Attaching too many linker molecules can alter the protein's surface charge and pI, or increase surface hydrophobicity, leading to reduced solubility and aggregation.
-
Reagent Handling and Addition: NHS esters are sensitive to moisture. Additionally, adding the reagent (dissolved in an organic solvent like DMSO) too quickly can cause "solvent shock," leading to localized denaturation and precipitation.
-
Inherent Protein Instability: The protein itself may be unstable at the required concentration or under the necessary buffer conditions for labeling.
-
Incorrect Buffer Composition: Using buffers that contain primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.
Q3: What is the optimal buffer and pH for the labeling reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent.
-
Optimal pH Range: The ideal pH is between 7.2 and 8.5. A commonly recommended starting point is pH 8.3.
-
Below pH 7.2, the primary amines on the protein are protonated and less available to react.
-
Above pH 8.5, the hydrolysis of the NHS ester itself becomes a significant competing reaction, reducing labeling efficiency.
-
-
Compatible Buffers: Use amine-free buffers. Good choices include:
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Sodium bicarbonate or carbonate buffer, pH 8.0-9.0.
-
HEPES or Borate buffers.
-
Q4: My protein precipitates immediately upon adding the reagent. How can I fix this?
This is often due to "solvent shock." The this compound is typically dissolved in a small amount of anhydrous organic solvent (e.g., DMSO, DMF) before being added to the aqueous protein solution.
-
Solution: Add the dissolved NHS ester solution to the protein solution slowly and drop-wise while gently stirring or vortexing. This prevents localized high concentrations of the organic solvent that can denature the protein. The final concentration of the organic solvent in the reaction should not exceed 10%.
Q5: How can I control the degree of labeling (DoL) to prevent aggregation?
Over-labeling is a key cause of aggregation. To control the DoL, you should optimize the molar ratio of this compound to your protein.
-
Start with a Titration: Perform small-scale pilot reactions with varying molar excess ratios (e.g., 3:1, 5:1, 10:1, 20:1 of label to protein).
-
Adjust Protein Concentration: Higher protein concentrations (e.g., 2-10 mg/mL) generally lead to more efficient labeling and may require a lower molar excess of the reagent.
-
Incubation Time: A shorter incubation time can also result in a lower DoL.
Q6: Are there any additives I can include in my buffer to improve protein stability?
Yes, several stabilizing excipients can be added to the reaction buffer to help prevent aggregation.
-
Osmolytes: Glycerol (5-20%) or sucrose can help stabilize the native protein structure.
-
Amino Acids: A mixture of L-Arginine and L-Glutamate (50-500 mM) can suppress aggregation by binding to charged and hydrophobic patches on the protein surface.
-
Non-ionic Detergents: Very low concentrations of non-denaturing detergents like Tween-20 or CHAPS may help solubilize aggregation-prone proteins.
Summary of Recommended Reaction Parameters
The success of your labeling experiment depends on several key parameters. The table below provides recommended starting conditions, which may require optimization for your specific protein.
| Parameter | Recommended Range | Notes | Citations |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. Start at pH 8.3. | |
| Compatible Buffers | PBS, Bicarbonate, Borate, HEPES | Crucial: Must be free of primary amines (e.g., Tris, Glycine). | |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation risk. | |
| Molar Excess of NHS Ester | 5:1 to 20:1 (Label:Protein) | Highly protein-dependent. Titration is strongly recommended to avoid over-labeling. | |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures slow aggregation but also reduce the reaction rate, requiring longer incubation. | |
| Incubation Time | 1 - 4 hours (Room Temp) or 4 - 12 hours (4°C) | Should be optimized alongside the molar excess to achieve the desired DoL. | |
| Reagent Solvent | Anhydrous DMSO or DMF | Reagent is moisture-sensitive. Prepare fresh solution immediately before use. | |
| Final Organic Solvent | < 10% (v/v) | Add reagent solution slowly to the protein to avoid "solvent shock". |
Troubleshooting Guide
| Observed Problem | Likely Cause(s) | Recommended Solution(s) |
| Precipitation immediately upon adding NHS ester | Solvent Shock: Localized high concentration of organic solvent (DMSO/DMF) is denaturing the protein. | Add the dissolved reagent drop-wise to the protein solution while gently vortexing. Ensure the final organic solvent concentration is below 10%. |
| Gradual turbidity/aggregation during incubation | Over-labeling: High DoL is altering the protein's pI and/or increasing hydrophobicity. | Reduce the molar excess of the this compound. Perform a titration to find the optimal ratio. |
| Protein Instability: The protein is not stable at the reaction pH, temperature, or concentration. | - Verify the reaction pH is not near the protein's pI. - Perform the reaction at a lower temperature (4°C). - Add stabilizing excipients like glycerol or arginine to the buffer. | |
| NHS Ester Hydrolysis: Hydrolysis of the NHS ester can lower the pH of a weakly buffered solution over time, causing the protein to crash out. | Use a more concentrated buffer (e.g., 100 mM) to maintain a stable pH throughout the reaction. | |
| Low or no labeling efficiency | Incorrect Buffer: Buffer contains primary amines (Tris, glycine) that compete with the reaction. | Perform a buffer exchange into an amine-free buffer (PBS, HEPES, Bicarbonate) before labeling. |
| Hydrolyzed Reagent: The this compound was exposed to moisture and is no longer active. | Use a fresh vial of the reagent. Store it properly with a desiccant at -20°C. Always allow the vial to warm to room temperature before opening to prevent condensation. | |
| Reaction pH is too low: Primary amines on the protein are protonated and unreactive. | Increase the pH of the reaction buffer to 8.0-8.5. Verify with a calibrated pH meter. | |
| Aggregation after purification/buffer exchange | Suboptimal Storage Buffer: The properties of the labeled protein have changed, and the original storage buffer is no longer suitable. | Screen for a new optimal storage buffer for the labeled conjugate. This may require different pH, ionic strength, or the inclusion of stabilizing additives. |
Visualized Workflows and Pathways
Caption: Standard experimental workflow for protein labeling.
Caption: Desired vs. competing reactions in NHS ester chemistry.
Caption: Troubleshooting logic tree for protein aggregation.
Detailed Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a starting point. Optimization is required for each specific protein.
-
Protein Preparation: a. Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis (see Protocol 2). b. Adjust the protein concentration to 2-5 mg/mL. c. Adjust the buffer pH to 8.3 using 1 M sodium bicarbonate.
-
NHS Ester Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: a. Calculate the volume of the 10 mM NHS ester stock needed to achieve the desired molar excess (e.g., start with a 10-fold molar excess). b. While gently stirring the protein solution, add the calculated volume of NHS ester stock solution drop-wise. c. Incubate the reaction for 1-2 hours at room temperature or 4-8 hours at 4°C, protected from light if the final application is fluorescence-based.
-
Purification: a. Remove unreacted this compound and byproducts by running the reaction mixture over a size-exclusion chromatography (SEC) or desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions. The labeled protein will typically elute first.
-
Characterization and Storage: a. Determine the protein concentration (e.g., via BCA or A280 assay) and the degree of labeling if required. b. Store the purified conjugate at 4°C for short-term use or at -80°C in appropriate cryoprotectants (like 20% glycerol) for long-term storage.
Protocol 2: Buffer Exchange Using a Desalting Column
This protocol is for removing incompatible buffer components (like Tris) prior to labeling.
-
Equilibrate a desalting column (e.g., PD-10) with 3-4 column volumes of the desired ice-cold reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
Allow the buffer to completely enter the packed bed.
-
Carefully load your protein sample onto the top of the column.
-
Once the sample has entered the packed bed, add the reaction buffer to the top of the column.
-
Begin collecting fractions as the protein elutes. Monitor the fractions by measuring absorbance at 280 nm to identify the protein-containing eluate.
-
Pool the protein-containing fractions. The protein is now in the desired reaction buffer and ready for labeling.
References
Technical Support Center: NHS Ester Reactions with Amino Acid Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester crosslinkers for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester crosslinker?
A1: The primary reaction of an NHS ester is a nucleophilic acyl substitution with a primary amine (-NH2).[1] This reaction is most common with the ε-amino group of lysine residues and the α-amino group of the N-terminus of a protein, forming a stable and irreversible amide bond.[1][2]
Q2: What is the most common and significant side reaction with NHS esters?
A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water.[3][4] This reaction competes with the desired aminolysis (reaction with the amine) and results in a non-reactive carboxylic acid, which reduces the efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: Can NHS esters react with other amino acid residues besides primary amines?
A3: Yes, under certain conditions, NHS esters can react with other nucleophilic residues, although the reactivity is generally lower than with primary amines. These side reactions include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can be acylated to form less stable ester bonds.
-
Sulfhydryl groups: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a thioester linkage, which is more labile than an amide bond.
-
Imidazole groups: The imidazole ring of histidine has also been reported to show some reactivity.
Q4: What is the optimal pH for an NHS ester conjugation reaction?
A4: The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance. Below pH 7.2, the primary amine target is largely protonated (-NH3+), making it a poor nucleophile. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation yield.
Q5: Which buffers should be avoided when using NHS ester crosslinkers?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. Amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate are recommended.
Q6: How should NHS ester reagents be stored and handled?
A6: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure the solvent is anhydrous (dry).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Hydrolysis of NHS ester: The reagent has degraded due to moisture or high pH. | - Use fresh, high-quality NHS ester stored under desiccated conditions. - Prepare the NHS ester solution immediately before use. - Perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to minimize hydrolysis. |
| Suboptimal reaction pH: The pH is too low (amines are protonated) or too high (hydrolysis is rapid). | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Use a reliable pH meter to verify the buffer pH. | |
| Presence of competing nucleophiles: The buffer (e.g., Tris, glycine) or other sample components contain primary amines. | - Perform a buffer exchange into an amine-free buffer (e.g., PBS, borate, bicarbonate) before the reaction. | |
| Inaccessible primary amines on the target protein: The target lysine residues are sterically hindered or buried within the protein's structure. | - Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. - If the native protein conformation is not essential, consider partial denaturation. | |
| Poor Solubility of NHS Ester | Hydrophobic nature of the reagent: Many NHS esters have poor aqueous solubility. | - Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%). |
| Precipitation or Aggregation of Conjugates | High degree of labeling: Excessive modification of the protein can alter its physicochemical properties, leading to aggregation. | - Reduce the molar excess of the NHS ester crosslinker relative to the protein. - Optimize the reaction time to control the extent of labeling. |
| Change in protein charge: Neutralization of positively charged lysine residues can lead to isoelectric precipitation. | - Perform the reaction at a pH away from the protein's isoelectric point (pI). - Include solubility-enhancing agents in the buffer, if compatible with the reaction. | |
| Non-specific Labeling or Side Reactions | Reaction with other nucleophilic residues: At suboptimal pH or with long reaction times, reaction with tyrosine, serine, threonine, or cysteine can occur. | - Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). - Reduce the reaction time. - Consider a two-step conjugation strategy if high specificity is required. |
Data Presentation
Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid | Nucleophilic Group | Relative Reactivity | Bond Formed | Bond Stability | Notes |
| Lysine | ε-Amino (-NH₂) | High | Amide | Very Stable | Primary target for NHS ester conjugation. |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable | Primary target for NHS ester conjugation. |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile | Can be a significant side reaction. The resulting thioester is less stable than an amide bond. |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Labile | Reactivity is more significant at lower pH values. The O-acylation is generally unstable. |
| Serine | Hydroxyl (-OH) | Low | Ester | Labile | Can be acylated, but the resulting ester bond is prone to hydrolysis. |
| Threonine | Hydroxyl (-OH) | Low | Ester | Labile | Similar reactivity to serine. |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Labile | Generally considered a minor side reaction. |
Table 2: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
As the data illustrates, a slight increase in pH dramatically decreases the stability of the NHS ester.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required based on the specific protein, NHS ester, and desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 0.1 M phosphate buffer, pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous, amine-free DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-fold higher than the final reaction concentration.
-
Calculate Molar Ratio: Determine the desired molar excess of NHS ester to protein. A molar excess of 8-10 fold is often a good starting point for mono-labeling.
-
mg of NHS ester = (molar excess) x (mg of protein) x (MW of NHS ester) / (MW of protein)
-
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive dye.
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
Purification: Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting or gel filtration column.
-
Storage: Store the labeled protein conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
Visualizations
Caption: NHS ester reaction mechanism with a primary amine.
Caption: Experimental workflow for protein labeling with NHS esters.
Caption: Desired aminolysis vs. competing hydrolysis pathway.
References
strategies to improve the solubility of BCN-PEG4-NHS ester conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCN-PEG4-NHS ester conjugates. Our goal is to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is difficult to dissolve. What can I do?
A1: Difficulty in dissolving this compound can be due to several factors. The hydrophilic PEG spacer is designed to increase solubility in aqueous media; however, the overall solubility is influenced by the solvent, temperature, and the physical state of the compound.[1][2][3]
Troubleshooting Steps:
-
Choice of Solvent: For initial stock solutions, use an anhydrous (water-free) organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are highly recommended.[4][5] this compound is reported to be highly soluble in DMSO, up to 250 mg/mL, though this may require sonication.
-
Use Fresh, Anhydrous Solvents: The NHS ester moiety is highly sensitive to moisture and can hydrolyze, which affects its reactivity and solubility. Always use freshly opened, high-purity anhydrous solvents. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility.
-
Sonication and Gentle Warming: To aid dissolution, especially at high concentrations, gentle warming (e.g., to 37°C) and brief sonication in an ultrasonic bath can be effective. Avoid excessive heat, as it can degrade the compound.
-
Prepare Fresh Solutions: Do not prepare stock solutions for long-term storage, as the NHS ester will degrade. It is best practice to dissolve the reagent immediately before use.
Q2: I'm observing low conjugation efficiency. What are the possible causes?
A2: Low conjugation efficiency is a common issue that can often be traced back to the hydrolysis of the NHS ester, incorrect buffer conditions, or the presence of competing nucleophiles.
Troubleshooting Steps:
-
Prevent NHS Ester Hydrolysis:
-
Storage and Handling: Store the this compound at -20°C in a desiccated environment. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Fresh Reagents: Use freshly prepared solutions of the NHS ester for each experiment.
-
-
Optimize Reaction Buffer pH:
-
The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.
-
At a pH below 7.2, the primary amines on your protein or molecule will be protonated and thus less nucleophilic, slowing down the reaction.
-
At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired conjugation reaction. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.
-
-
Avoid Incompatible Buffers:
-
Do not use buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the NHS ester.
-
If your protein is in an incompatible buffer, perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) before starting the conjugation.
-
-
Molar Excess: Consider increasing the molar excess of the this compound relative to your target molecule. A 20-fold molar excess is often a good starting point for protein labeling.
Q3: My final conjugate has precipitated out of solution. How can I improve its solubility?
A3: Precipitation of the final conjugate can occur if the properties of the molecule being modified lead to an overall decrease in the solubility of the product, despite the presence of the hydrophilic PEG linker.
Troubleshooting Steps:
-
Assess Hydrophobicity: If you are conjugating a very hydrophobic molecule, it can reduce the overall solubility of the final product.
-
Consider Longer PEG Chains: If solubility remains an issue, using a linker with a longer PEG chain (e.g., PEG8 or PEG12) can further enhance the hydrophilicity and solubility of the conjugate.
-
Optimize Final Buffer Conditions: Ensure the final buffer for your conjugate is optimal for its stability and solubility. This may require screening different pH values or additives.
Quantitative Data Summary
The following table summarizes key quantitative data related to the solubility and handling of this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility in DMSO | 250 mg/mL (464.17 mM) | Anhydrous DMSO; may require sonication. | |
| Recommended Stock Solution | 10 mM | Anhydrous DMSO or DMF. | |
| Optimal Reaction pH | 7.2 - 8.5 | Aqueous, non-amine containing buffers (e.g., PBS). | |
| NHS Ester Half-life | ~4-5 hours | pH 7.0 at 0°C. | |
| NHS Ester Half-life | ~10 minutes | pH 8.6 at 4°C. | |
| Storage Temperature | -20°C | In a desiccated environment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a fresh stock solution for immediate use.
Materials:
-
endo-BCN-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired concentration (e.g., 10 mM), calculate the required volume of anhydrous DMSO or DMF.
-
Add the anhydrous solvent to the vial.
-
Vortex thoroughly. If complete dissolution is not achieved, sonicate in an ultrasonic bath for a few minutes.
-
Use the solution immediately. Do not store for later use. Discard any unused portion.
Protocol 2: General Procedure for Protein Conjugation
This protocol provides a general workflow for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction. Incubation times can vary: 30-60 minutes at room temperature or 2 hours on ice. The optimal time should be determined empirically.
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the resulting conjugate from excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.
Visual Guides
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Post-Conjugation Purification of BCN-PEG4-NHS Ester
Welcome to the technical support center for the removal of unreacted BCN-PEG4-NHS ester following bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the purification of your valuable biomolecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the post-conjugation cleanup process.
Issue 1: Low Recovery of the Final Conjugate
-
Possible Cause: Non-specific binding of the conjugated biomolecule to the purification matrix (e.g., chromatography resin or dialysis membrane).
-
Recommended Solution:
-
For Size Exclusion Chromatography (SEC): Ensure the column is thoroughly equilibrated with the running buffer. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer to minimize hydrophobic interactions.
-
For Dialysis/Tangential Flow Filtration (TFF): Pre-condition the membrane according to the manufacturer's instructions to block non-specific binding sites.
-
-
Possible Cause: Precipitation of the conjugate during the purification process.
-
Recommended Solution:
-
Possible Cause: Using a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is too large.
-
Recommended Solution:
-
Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your biomolecule to prevent its loss. Generally, the MWCO should be at least 2-3 times smaller than the molecular weight of the molecule to be retained.
-
Issue 2: Presence of Unreacted this compound in the Final Product
-
Possible Cause: Inefficient removal by the chosen purification method.
-
Recommended Solution:
-
For Size Exclusion Chromatography (SEC): Ensure the column has adequate resolution to separate the small molecule linker from the much larger conjugate. Use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25).[1] The sample volume should not exceed 30% of the total column bed volume for optimal separation.[1]
-
For Dialysis: Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to allow the small this compound to pass through while retaining the larger biomolecule. Increase the dialysis time and perform at least two to three buffer changes with a large volume of fresh dialysis buffer (at least 100 times the sample volume).
-
For Tangential Flow Filtration (TFF): Increase the number of diavolumes during the diafiltration step to ensure complete removal of the unreacted linker.
-
Issue 3: Presence of Aggregates in the Final Product
-
Possible Cause: The conjugation reaction conditions may have induced aggregation.
-
Recommended Solution:
-
Optimize the conjugation reaction by reducing the molar excess of the this compound or lowering the reaction temperature.
-
Size exclusion chromatography is an effective method for removing aggregates, as they will elute before the desired monomeric conjugate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound after conjugation?
The most common and effective methods for removing small molecule linkers like this compound from larger biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger molecules (the conjugate) pass through the column more quickly, while smaller molecules (the unreacted linker) are retained in the pores of the chromatography resin and elute later.
-
Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The larger conjugate is retained, while the smaller unreacted linker passes through the membrane into the dialysis buffer.
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and removal of small molecules. The solution is passed tangentially across a membrane, allowing the smaller unreacted linker to pass through while retaining the larger conjugate.
Q2: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size of your biomolecule, the sample volume, the required purity, and the available equipment.
start [label="Start: Crude Conjugation Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biomolecule_size [label="What is the molecular weight of your biomolecule?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sample_volume [label="What is your sample volume?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purity_scalability [label="Is high purity and scalability critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sec [label="Size Exclusion Chromatography (SEC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; dialysis [label="Dialysis / Ultrafiltration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; tff [label="Tangential Flow Filtration (TFF)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> biomolecule_size; biomolecule_size -> sample_volume [label="> 10 kDa"]; biomolecule_size -> sec [label="< 10 kDa (Peptides, Oligos)"]; sample_volume -> purity_scalability [label="< 50 mL"]; sample_volume -> tff [label="> 50 mL"]; purity_scalability -> sec [label="Yes"]; purity_scalability -> dialysis [label="No"]; }
Figure 1. Decision workflow for selecting a purification method.
Q3: What buffer conditions are recommended for the purification process?
It is generally recommended to use a buffer that is compatible with your biomolecule and does not interfere with downstream applications. Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are suitable. Avoid buffers containing primary amines (e.g., Tris or glycine) as these can react with any remaining NHS ester.
Comparison of Purification Methods
The following table summarizes the key parameters of the most common purification methods for removing unreacted this compound.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Convective transport across a membrane |
| Advantages | High resolution, can remove aggregates | Simple setup, gentle on biomolecules | Rapid, scalable, suitable for large volumes |
| Disadvantages | Can lead to sample dilution, potential for non-specific binding | Time-consuming, potential for sample loss | Requires specialized equipment, potential for membrane fouling |
| Typical Purity | > 98% | > 95% | > 95% |
| Processing Time | 30-60 minutes | 4 hours to overnight | 1-4 hours |
| Scalability | Limited by column size | Limited by membrane surface area | Highly scalable |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for achieving high purity and for samples where some dilution is acceptable.
start [label="Start: Crude Conjugation Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="Equilibrate SEC Column with Degassed Buffer"]; load [label="Load Sample onto the Column"]; elute [label="Elute with Buffer and Collect Fractions"]; monitor [label="Monitor Elution (e.g., A280 nm)"]; pool [label="Pool Fractions Containing the Conjugate"]; end [label="End: Purified Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> equilibrate; equilibrate -> load; load -> elute; elute -> monitor; monitor -> pool; pool -> end; }
Figure 2. Experimental workflow for SEC purification.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC or HPLC)
-
Degassed, amine-free buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of degassed buffer at the desired flow rate.
-
Sample Loading: Load the crude conjugation reaction mixture onto the column. The sample volume should not exceed 30% of the column's total volume.
-
Elution: Begin the elution with the same buffer and start collecting fractions.
-
Fraction Monitoring: Monitor the column eluate for protein or your biomolecule of interest (e.g., by absorbance at 280 nm). The conjugated biomolecule will elute in the void volume, followed by the smaller, unreacted this compound.
-
Pooling Fractions: Pool the fractions containing the purified conjugate.
-
Concentration (Optional): If necessary, concentrate the purified sample using a centrifugal filtration device.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is a simple and gentle method suitable for small to medium sample volumes where processing time is not a critical factor.
start [label="Start: Crude Conjugation Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_membrane [label="Prepare Dialysis Membrane (if necessary)"]; load_sample [label="Load Sample into Dialysis Cassette/Tubing"]; dialyze [label="Dialyze against a Large Volume of Buffer"]; change_buffer1 [label="Change Buffer (1st time)"]; change_buffer2 [label="Change Buffer (2nd time)"]; recover [label="Recover Purified Sample"]; end [label="End: Purified Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_membrane; prepare_membrane -> load_sample; load_sample -> dialyze; dialyze -> change_buffer1; change_buffer1 -> change_buffer2; change_buffer2 -> recover; recover -> end; }
Figure 3. Experimental workflow for dialysis purification.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Large beaker or container
-
Stir plate and stir bar
-
Amine-free dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions. Dialysis cassettes are often ready to use.
-
Load Sample: Load the crude conjugation reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100-fold the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least two to three times over a period of 4-24 hours.
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.
References
impact of organic solvents like DMSO or DMF on NHS ester stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of organic solvents, specifically DMSO and DMF, on the stability of N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of organic solvents like DMSO or DMF in NHS ester reactions?
A1: Organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are primarily used to dissolve NHS esters, many of which have poor solubility in aqueous solutions.[1][2] After dissolution, the organic solvent containing the NHS ester is added to the aqueous reaction mixture containing the amine-modified molecule.[1][3]
Q2: Which solvent is better for dissolving NHS esters: DMSO or DMF?
A2: Both anhydrous DMSO and DMF are commonly used and recommended for dissolving NHS esters.[4] However, there are key differences to consider:
-
DMF: High-quality, amine-free DMF is preferred because DMF can degrade over time to form dimethylamine, which can react with the NHS ester and reduce conjugation efficiency.
-
DMSO: DMSO is a good alternative, but it is very hygroscopic, meaning it readily absorbs moisture from the air. Any water present will lead to the hydrolysis of the NHS ester.
Ultimately, the choice depends on the availability of high-quality, anhydrous solvents.
Q3: How should I store NHS esters dissolved in DMSO or DMF?
A3: For short-term storage, NHS esters dissolved in anhydrous DMF can be stored for 1-2 months at -20°C. For longer-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles which can introduce moisture. It is crucial that the solvent is anhydrous to prevent hydrolysis during storage. However, the most stable way to store NHS esters is as a dry powder, protected from moisture and light. Solutions should ideally be prepared fresh before each use.
Q4: What is the impact of residual water in DMSO or DMF on NHS ester stability?
A4: Even small amounts of water in DMSO or DMF can lead to the hydrolysis of the NHS ester, rendering it inactive for conjugation to primary amines. This is a critical issue as it directly competes with the desired aminolysis (conjugation) reaction, thereby reducing the yield of the final conjugate.
Q5: Can I use other organic solvents besides DMSO or DMF?
A5: While DMSO and DMF are the most common, other anhydrous, polar aprotic solvents like N,N'-dimethylacetamide (DMAC) can also be used. The key is that the solvent must be inert to the NHS ester and miscible with the aqueous reaction buffer.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conjugation efficiency | NHS ester has hydrolyzed. | • Use fresh, high-quality, anhydrous DMSO or DMF.• Prepare the NHS ester solution immediately before use.• Ensure the solid NHS ester has been stored properly in a cool, dry place, preferably with a desiccant. |
| DMF degradation. | • Use a fresh bottle of high-purity, amine-free DMF. Avoid using DMF that has a fishy odor, as this indicates the presence of dimethylamine. | |
| Incorrect reaction pH. | • The optimal pH for NHS ester conjugation in aqueous buffers is between 7.2 and 8.5. At lower pH, the amine is protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly. | |
| Precipitation upon adding the NHS ester solution to the aqueous buffer | Poor solubility of the NHS ester or the final conjugate. | • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to avoid denaturation and precipitation of proteins. |
| Low temperature. | • While reactions are sometimes performed at 4°C or on ice to slow hydrolysis, this can also decrease the solubility of some reagents. Consider running the reaction at room temperature for a shorter duration. | |
| Inconsistent results between experiments | Moisture contamination. | • Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.• Use dry glassware and syringes.• Consider handling reagents under an inert gas like nitrogen or argon. |
| Variable quality of organic solvent. | • Use a new, sealed bottle of anhydrous solvent for critical experiments. |
Data Summary
| Solvent/Condition | Key Considerations for NHS Ester Stability | Citations |
| Anhydrous DMSO | Highly recommended for dissolving NHS esters. It is very hygroscopic and must be kept dry to prevent hydrolysis. | |
| Anhydrous DMF | A preferred solvent, but can degrade to dimethylamine, which reacts with the NHS ester. Use high-purity, amine-free DMF. | |
| Aqueous Buffer (pH 7.0, 0°C) | Half-life of NHS ester is approximately 4-5 hours. | |
| Aqueous Buffer (pH 8.0, 4°C) | Half-life of NHS ester is approximately 1 hour. | |
| Aqueous Buffer (pH 8.6, 4°C) | Half-life of NHS ester is approximately 10 minutes. |
Experimental Protocols
Protocol for Assessing NHS Ester Reactivity by Hydrolysis
This protocol allows for a qualitative assessment of whether an NHS ester is still active. The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be detected spectrophotometrically.
-
Materials:
-
NHS ester reagent
-
Anhydrous DMSO or DMF (if the ester is not water-soluble)
-
Amine-free buffer (e.g., Phosphate Buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Dissolve the reagent in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in 0.25 mL of anhydrous DMSO or DMF and then add 2 mL of buffer.
-
Prepare a control tube containing the same buffer and organic solvent (if used).
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution.
-
To the NHS ester solution, add 0.1 mL of 0.5-1.0 N NaOH to induce rapid hydrolysis.
-
Immediately measure the absorbance at 260 nm again.
-
-
Interpretation:
-
If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS ester is still active.
-
General Protocol for NHS Ester Conjugation
This is a general guideline for conjugating an NHS ester to a primary amine-containing molecule (e.g., a protein).
-
Materials:
-
Amine-containing molecule
-
NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Slowly add a 5- to 20-fold molar excess of the NHS ester solution to the solution of the amine-containing molecule with gentle stirring.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagent and byproducts.
-
Visualizations
Caption: Competing pathways for an NHS ester: aminolysis versus hydrolysis.
Caption: General experimental workflow for NHS ester conjugation.
References
optimizing incubation time and temperature for BCN-PEG4-NHS ester reactions
Welcome to the technical support center for BCN-PEG4-NHS ester reactions. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals optimize their conjugation experiments for successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during this compound reactions.
Q1: What are the optimal incubation time and temperature for a this compound reaction?
A1: The optimal conditions for a this compound reaction depend on the specific biomolecule you are labeling. However, a good starting point is to incubate the reaction at room temperature for 30-60 minutes or on ice/at 4°C for 2 hours.[1][2][3] For more sensitive proteins, starting with a shorter incubation time at a lower temperature is recommended to minimize potential degradation. Optimization may be required to achieve the desired degree of labeling.
Q2: My conjugation efficiency is low. What are the possible causes and solutions?
A2: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[3][] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester is significantly increased.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer should be used.
-
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.
-
Solution: Perform a buffer exchange using dialysis or a desalting column to move your biomolecule into an amine-free buffer before starting the conjugation.
-
-
Hydrolysis of the this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution immediately before use and avoid preparing stock solutions for long-term storage.
-
-
Insufficient molar excess of the NHS ester: For dilute protein solutions, a higher molar excess of the NHS ester may be required to achieve a good labeling efficiency.
-
Solution: Start with a 10- to 20-fold molar excess of the this compound to your biomolecule. This may need to be optimized for your specific application.
-
Q3: I am observing non-specific binding of my labeled protein in downstream applications. How can I troubleshoot this?
A3: Non-specific binding can be caused by several factors:
-
Excess labeling: Over-modification of the protein can alter its properties, leading to aggregation and increased non-specific interactions.
-
Solution: Reduce the molar excess of the this compound in your reaction or decrease the incubation time.
-
-
Hydrolysis of the NHS ester: The formation of a carboxyl group upon hydrolysis can increase non-specific binding through electrostatic interactions.
-
Solution: Minimize hydrolysis by following the handling recommendations in Q2.
-
-
Inadequate quenching of the reaction: Unreacted NHS esters can continue to react non-specifically.
-
Solution: Quench the reaction by adding an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Q4: How should I store the this compound?
A4: this compound should be stored at -20°C in a desiccated, moisture-free environment. To maintain its reactivity, exposure to air and moisture should be minimized.
Data Summary: Incubation Parameters
The following table summarizes recommended starting conditions for this compound reactions based on general NHS ester chemistry. Empirical optimization is often necessary for best results.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temperature | 4°C | On Ice |
| Incubation Time | 30 - 60 minutes | 2 - 4 hours | 2 hours |
| Typical Use Case | General protein labeling | pH-sensitive proteins | Standard antibody labeling |
| Notes | Faster reaction rate | Slower hydrolysis of NHS ester | Minimizes protein degradation |
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound.
1. Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
2. Procedure:
-
Prepare the Biomolecule:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer.
-
Visualizations
Experimental Workflow for this compound Reaction
Caption: Workflow for this compound conjugation.
Troubleshooting Logic for this compound Reactions
Caption: Troubleshooting guide for common issues.
References
addressing batch-to-batch variability in BCN-PEG4-NHS ester conjugations
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in BCN-PEG4-NHS ester conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:
-
A Bicyclononyne (BCN) group, which reacts with azide-tagged molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3]
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine residues on proteins) to form stable amide bonds.[4]
The polyethylene glycol (PEG4) spacer increases the hydrophilicity and solubility of the molecule in aqueous buffers. This reagent is commonly used to create antibody-drug conjugates (ADCs) and other targeted therapeutics.
Q2: What are the primary causes of batch-to-batch variability in my conjugation reactions?
Batch-to-batch variability in bioconjugation can stem from several factors:
-
Inconsistent this compound Activity: The NHS ester is highly sensitive to moisture and can hydrolyze over time, leading to reduced reactivity. Different lots of the reagent may have varying levels of active NHS ester due to manufacturing, shipping, or storage conditions.
-
Variability in Starting Materials: Differences between batches of your protein or antibody (e.g., purity, concentration, presence of amine-containing stabilizers like Tris or glycine) can affect the outcome.
-
Inconsistent Experimental Conditions: Minor deviations in pH, temperature, reaction time, or buffer preparation can significantly impact conjugation efficiency and reproducibility.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the reactivity of this compound, adhere to the following storage and handling guidelines:
-
Storage: Store the reagent at -20°C in a desiccated, moisture-free environment.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis. For optimal stability, consider purging the vial with an inert gas like nitrogen or argon before resealing.
-
Solutions: Prepare solutions of the NHS ester in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze in the presence of trace amounts of water.
Q4: Which buffers should I use for the conjugation reaction?
The choice of buffer is critical for a successful conjugation.
-
Recommended Buffers: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate buffers.
-
Incompatible Buffers: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Q5: What is the optimal pH for this reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point.
-
Below pH 7.2: The primary amines on the protein are mostly protonated (-NH3+), making them poor nucleophiles and thus unreactive.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired conjugation reaction and reduces the yield.
Troubleshooting Guide for Batch-to-Batch Variability
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation in a New Batch | 1. Inactive this compound: The new lot of the reagent may have hydrolyzed due to improper storage or handling. | A. Qualify New Reagent Lots: Before starting your experiment, test the reactivity of the new batch of this compound using the "Protocol for Testing NHS Ester Reactivity". B. Proper Handling: Always allow the reagent vial to warm to room temperature before opening. Prepare solutions fresh in anhydrous DMSO or DMF. |
| 2. Incorrect Buffer pH: The buffer pH may be too low, leading to protonated, unreactive amines on your protein. | A. Verify Buffer pH: Ensure your reaction buffer is within the optimal range of 7.2-8.5. B. Fresh Buffer: Prepare fresh buffer for each set of experiments to avoid pH drift. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches | 1. Variable Reagent Activity: The amount of active NHS ester differs from batch to batch, leading to different levels of conjugation. | A. Standardize Reagent Activity: Test each new lot of the NHS ester and adjust the molar excess used in the reaction based on its measured reactivity to achieve a consistent DAR. B. Consistent Reaction Time: Use a precise and consistent reaction time for all experiments. |
| 2. Inconsistent Molar Ratio: Inaccurate measurement of the protein or NHS ester can lead to variability. | A. Accurate Concentration: Accurately determine the concentration of your protein solution before each conjugation. B. Fresh Reagent Solution: Prepare the NHS ester solution immediately before each use to ensure a consistent concentration of the active reagent. | |
| 3. Protein Variability: Different batches of your antibody may have different numbers of accessible lysine residues. | A. Characterize Antibody Batches: If possible, perform characterization (e.g., mass spectrometry) on new antibody lots to ensure consistency. B. Site-Specific Conjugation: For the highest level of consistency, consider site-specific conjugation methods if random lysine conjugation proves too variable. | |
| Protein Precipitation During or After Conjugation | 1. High Degree of Labeling: Over-conjugation can alter the protein's properties and lead to aggregation. | A. Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of the NHS ester to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| 2. High Concentration of Organic Solvent: Many NHS esters are first dissolved in DMSO or DMF. Too much organic solvent in the final reaction mixture can denature the protein. | A. Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
Data Presentation
Table 1: Effect of pH on the Stability of NHS Esters in Aqueous Solution
This table summarizes the stability of NHS esters at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze, rendering it inactive for conjugation.
| pH | Temperature (°C) | Half-Life of Hydrolysis | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.6 | 4 | 10 minutes |
As the pH increases, the rate of hydrolysis significantly accelerates, reducing the amount of active reagent available for conjugation.
Table 2: Recommended Starting Molar Ratios for Protein Conjugation
The optimal molar ratio of this compound to your protein should be determined empirically. This table provides common starting points.
| Protein Concentration | Recommended Molar Excess (NHS Ester : Protein) | Notes | Reference(s) |
| 1-10 mg/mL | 5-fold to 20-fold | A higher molar excess is often required for more dilute protein solutions to achieve the same level of labeling. |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to an Antibody
This protocol provides a general procedure for conjugating this compound to an antibody via lysine residues.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Antibody: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing primary amines like Tris, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution while gently vortexing. Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate storage buffer.
Protocol 2: Testing NHS Ester Reactivity
This spectrophotometric assay can be used to assess the activity of a new lot of this compound before use, helping to ensure batch-to-batch consistency. The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound to be tested
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Anhydrous DMSO
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 0.25 mL of anhydrous DMSO. Then, add 2 mL of the amine-free buffer.
-
Prepare Control: Prepare a control sample containing 0.25 mL of anhydrous DMSO and 2 mL of the same buffer.
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the reagent solution. This reading represents any NHS that was present due to prior hydrolysis.
-
Induce Complete Hydrolysis: To the reagent solution, add 100 µL of 0.5 N NaOH to rapidly and completely hydrolyze any remaining active NHS ester. Vortex for 30 seconds.
-
Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed reagent solution at 260 nm.
-
Assess Reactivity:
-
If A_final > A_initial , the reagent is active and suitable for conjugation.
-
If A_final ≈ A_initial , the reagent is largely hydrolyzed and inactive. Discard this lot and use a new one.
-
Protocol 3: Characterization of the Final Conjugate
To ensure consistency between batches, it is crucial to characterize the final purified conjugate.
1. Determine Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:
-
Measure the absorbance of the conjugate solution at 280 nm (for the antibody) and at the wavelength corresponding to the azide-containing payload that will be attached to the BCN group.
-
The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the payload at these wavelengths.
2. Assess Purity and Aggregation by Size Exclusion Chromatography (SEC):
-
SEC separates molecules based on their size. It can be used to quantify the percentage of monomeric conjugate versus aggregates or fragments.
3. Analyze Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates molecules based on their hydrophobicity. Since each conjugated BCN-PEG4-linker adds hydrophobicity, HIC can resolve species with different numbers of linkers attached, providing a distribution of the drug load.
4. Confirm Mass and DAR by Mass Spectrometry (MS):
-
Intact protein mass spectrometry can be used to measure the molecular weight of the conjugate, confirming the average DAR and providing information on the distribution of different species.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of BCN-PEG4-NHS Ester and DBCO-PEG4-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical decision that can significantly impact the outcome of their experiments. Among the arsenal of tools for copper-free click chemistry, BCN-PEG4-NHS ester and DBCO-PEG4-NHS ester have emerged as prominent options. This guide provides an objective, data-driven comparison of these two heterobifunctional linkers to aid in the selection of the optimal reagent for specific research needs.
This comprehensive guide delves into the key performance metrics of this compound and DBCO-PEG4-NHS ester, including their reaction kinetics, stability, and the practical aspects of their use in bioconjugation workflows. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols are provided for key procedures.
At a Glance: Key Differences
| Feature | This compound | DBCO-PEG4-NHS Ester |
| Structure | Compact, non-aromatic bicyclo[6.1.0]nonyne | Bulky, aromatic dibenzocyclooctyne |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN |
| Stability | More stable in the presence of thiols (e.g., GSH) | Less stable in the presence of thiols (e.g., GSH) |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Performance Deep Dive: Reaction Kinetics
The kinetics of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction are a crucial factor in bioconjugation, dictating the required reaction time and concentration of reactants. Generally, the higher ring strain of the dibenzocyclooctyne (DBCO) moiety leads to faster reaction rates with azides compared to the bicyclo[6.1.0]nonyne (BCN) moiety.[1] However, the nature of the azide can also influence these rates.
Below is a summary of reported second-order rate constants for the reaction of BCN and DBCO derivatives with benzyl azide, a common model azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 | Not specified |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 | Not specified |
It is important to note that these values can vary depending on the specific derivatives, solvent, and temperature.
Stability Considerations
The stability of the linker and the resulting bioconjugate is paramount, particularly for in vivo applications or experiments involving complex biological media. A key differentiator between BCN and DBCO is their stability in the presence of thiols, such as glutathione (GSH), which is abundant intracellularly.
| Linker | Condition | Half-life |
| BCN | Glutathione (GSH) | ~6 hours |
| DBCO | Glutathione (GSH) | 71 minutes |
This enhanced stability makes BCN a potentially more suitable choice for intracellular applications where the bioconjugate will be exposed to a reducing environment.[2] For antibody-drug conjugates (ADCs), stability in circulation is critical. Studies have shown that in vitro incubation in whole blood provides a better correlation with in vivo stability compared to plasma.[2][3]
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation experiments. Below is a side-by-side protocol for a typical antibody labeling experiment using this compound and DBCO-PEG4-NHS ester.
Materials
-
Antibody (or other protein to be labeled) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or DBCO-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting columns or size-exclusion chromatography)
-
UV-Vis spectrophotometer
Protocol: Antibody Labeling
| Step | This compound Protocol | DBCO-PEG4-NHS Ester Protocol |
| 1. Reagent Preparation | Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. | Immediately before use, dissolve DBCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. |
| 2. Antibody Preparation | Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). | Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). |
| 3. Conjugation Reaction | Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Ensure the final DMSO concentration is below 20%. | Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration is below 20%. |
| 4. Incubation | Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. | Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. |
| 5. Quenching | Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature. | Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature. |
| 6. Purification | Purify the antibody conjugate by passing the reaction mixture through a desalting column or using size-exclusion chromatography to remove unreacted linker and byproducts. | Purify the antibody conjugate by passing the reaction mixture through a desalting column or using size-exclusion chromatography to remove unreacted linker and byproducts. |
Protocol: Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of linker molecules conjugated to each antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and, for DBCO, at 309 nm (A309). For BCN conjugates, the absorbance of the BCN moiety in the UV range is generally considered negligible and a specific wavelength for its quantification is not commonly used.
-
Calculate the concentration of the antibody. For DBCO conjugates, a correction factor is needed to account for the absorbance of DBCO at 280 nm.
-
Calculate the DOL using the following formulas:
For DBCO-Antibody Conjugates:
-
Corrected A280 = A280 - (A309 * 0.90)
-
Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm)
-
DBCO Concentration (M) = A309 / 12,000 M⁻¹cm⁻¹
-
DOL = DBCO Concentration / Antibody Concentration
For BCN-Antibody Conjugates:
The DOL for BCN-conjugates is often determined indirectly. One common method is to react the BCN-labeled antibody with an excess of an azide-containing fluorescent dye with known spectral properties. After purification to remove the unreacted dye, the DOL can be calculated from the absorbance of the dye and the protein.[4]
Visualizing the Workflow and Chemistry
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Reaction pathways for BCN and DBCO bioconjugation.
Caption: General experimental workflow for antibody bioconjugation.
Conclusion: Making the Right Choice
The decision between this compound and DBCO-PEG4-NHS ester is not a one-size-fits-all scenario and depends heavily on the specific experimental requirements.
Choose DBCO-PEG4-NHS ester when:
-
Speed is critical: For applications requiring rapid labeling, particularly with low concentrations of reactants, the superior kinetics of DBCO are a distinct advantage.
-
The biological environment is not highly reducing: If the bioconjugate is not intended for intracellular applications or will not be exposed to high concentrations of thiols, the lower stability of DBCO in these conditions is less of a concern.
Choose this compound when:
-
Intracellular applications are intended: The higher stability of BCN in the presence of reducing agents like GSH makes it a more robust choice for experiments within the cellular cytoplasm.
-
Lower lipophilicity is desired: The less hydrophobic nature of BCN can be advantageous in preventing aggregation and non-specific binding of the conjugate.
-
Steric hindrance might be a concern: The smaller size of the BCN moiety may be beneficial when conjugating to sterically hindered sites.
By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their bioconjugation strategies and achieve reliable, reproducible results.
References
- 1. interchim.fr [interchim.fr]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
A Head-to-Head Comparison of Copper-Free Click Chemistry Linkers for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount. Copper-free click chemistry, a bioorthogonal ligation method, has emerged as a powerful tool for this purpose, offering high specificity and biocompatibility. At the heart of this technology lies the linker, a molecule that facilitates the rapid and selective reaction between a protein of interest and a probe. This guide provides an objective comparison of the performance of common copper-free click chemistry linkers, supported by experimental data, to aid in the selection of the optimal linker for your research needs.
The most prominent copper-free click chemistry reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which involves the reaction of a strained cyclooctyne with an azide. The choice of the cyclooctyne linker significantly impacts the reaction kinetics, stability, and overall efficiency of protein labeling. This guide focuses on the comparative analysis of several widely used cyclooctyne-based linkers: Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), and trans-Cyclooctene (TCO).
Performance Comparison of Copper-Free Linkers
The selection of a suitable linker is a critical step in designing protein labeling experiments. The ideal linker should exhibit rapid reaction kinetics, high stability under physiological and experimental conditions, and minimal off-target reactivity. The following table summarizes the key performance characteristics of DBCO, BCN, and TCO based on available experimental data.
| Linker | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Stability | Key Advantages | Key Disadvantages |
| DBCO (Dibenzocyclooctyne) | Bulky, aromatic | ~0.1 - 0.9 | Less stable in the presence of thiols (e.g., GSH) and some reducing agents (e.g., TCEP).[1] | Generally high reaction rates.[2] | Potential for lower stability in reducing intracellular environments.[1] Bulky structure may cause steric hindrance.[3] |
| BCN (Bicyclo[6.1.0]nonyne) | Compact, non-aromatic | ~0.004 - 0.3 | More stable than DBCO in the presence of reducing agents like TCEP.[1] Can be unstable under strongly acidic conditions. | Good balance of reactivity and stability. Smaller size may reduce steric hindrance. | Generally slower reaction kinetics compared to DBCO. |
| TCO (trans-Cyclooctene) | Strained alkene | Very high (reacts with tetrazines in inverse electron demand Diels-Alder reaction) | Sensitive to acidic or basic conditions and can be photosensitive. | Extremely fast reaction kinetics with tetrazine partners. | Reacts with tetrazines, not azides, via a different mechanism (iEDDA). Prone to isomerization to the less reactive cis-isomer. |
Note: The second-order rate constants can vary depending on the specific azide reaction partner, solvent, pH, and temperature. The data presented here is for comparative purposes with benzyl azide as a model azide.
Experimental Protocols
To facilitate the objective comparison of these linkers in your own laboratory setting, we provide detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions
This protocol allows for the quantitative comparison of the reaction kinetics of different cyclooctyne linkers with an azide-functionalized molecule.
Materials:
-
Cyclooctyne-functionalized linker (e.g., DBCO-PEG4-amine, BCN-PEG4-amine)
-
Azide-containing molecule (e.g., benzyl azide or an azide-functionalized fluorescent probe)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer or Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the cyclooctyne linker in DMSO.
-
Prepare a 100 mM stock solution of the azide-containing molecule in DMSO.
-
-
Reaction Setup:
-
In a quartz cuvette (for UV-Vis) or NMR tube, add the appropriate volume of reaction buffer.
-
Add the cyclooctyne stock solution to achieve a final concentration of 0.1 mM.
-
Initiate the reaction by adding the azide stock solution to a final concentration of 1 mM (for pseudo-first-order conditions).
-
-
Kinetic Measurement:
-
Using UV-Vis Spectrophotometry: Monitor the decrease in absorbance of the DBCO linker at its characteristic wavelength (around 309 nm) over time. The reaction progress can be followed continuously.
-
Using NMR Spectroscopy: Acquire spectra at different time points to monitor the disappearance of reactant peaks and the appearance of product peaks. An internal standard can be used for quantification.
-
-
Data Analysis:
-
For pseudo-first-order conditions, plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear fit will be the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide in excess.
-
Protocol 2: Comparative Analysis of Protein Labeling Efficiency
This protocol outlines a method to compare the efficiency of different copper-free linkers in labeling a target protein.
Materials:
-
Azide-functionalized protein of interest
-
DBCO, BCN, and TCO-functionalized fluorescent dyes (with the same fluorophore for accurate comparison)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels and imaging system
-
Size-exclusion chromatography (SEC) columns (optional, for purification)
Procedure:
-
Protein Preparation:
-
Prepare solutions of the azide-functionalized protein at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
-
Labeling Reaction:
-
Set up parallel reactions for each linker. To each protein solution, add a 5- to 10-fold molar excess of the respective linker-dye conjugate.
-
Incubate the reactions at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
-
Removal of Excess Dye:
-
Remove unconjugated linker-dye using a desalting column or SEC.
-
-
Analysis of Labeling Efficiency:
-
Analyze the labeled protein samples by SDS-PAGE.
-
Visualize the gel using a fluorescence imager to detect the labeled protein. The fluorescence intensity of the protein band corresponds to the labeling efficiency.
-
For a more quantitative comparison, the degree of labeling can be determined using spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.
-
Visualizing the Concepts
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for comparing protein labeling efficiency of different linkers.
Caption: Key factors to consider when selecting a copper-free click chemistry linker.
Conclusion
The choice of a copper-free click chemistry linker is a critical decision that directly influences the outcome of protein labeling experiments. DBCO linkers generally offer the fastest reaction rates, making them suitable for applications where speed is essential. However, their stability in reducing environments can be a concern. BCN linkers provide a good compromise between reactivity and stability, exhibiting greater resilience in the presence of reducing agents, which can be advantageous for intracellular studies. TCO linkers, reacting with tetrazines via the iEDDA reaction, boast exceptionally fast kinetics but are sensitive to specific conditions and their reaction partner is not an azide.
Ultimately, the optimal linker depends on the specific requirements of the experiment, including the nature of the protein, the desired labeling conditions, and the downstream applications. By carefully considering the comparative data and employing the provided experimental protocols, researchers can make an informed decision to select the most appropriate linker, thereby enhancing the precision and success of their protein labeling endeavors.
References
A Head-to-Head Comparison: BCN Linkers Versus Traditional SMCC Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the performance, stability, and efficacy of bioconjugates. In the landscape of bioconjugation, traditional crosslinkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) have long been workhorses. However, the advent of bioorthogonal chemistries has introduced advanced alternatives, with Bicyclo[6.1.0]nonyne (BCN) linkers emerging as a powerful tool. This guide provides an objective, data-driven comparison of the advantages of BCN linkers over traditional SMCC crosslinkers, supported by experimental data and detailed methodologies to inform the selection of the optimal conjugation strategy.
Introduction to BCN and SMCC Linkers
SMCC is a heterobifunctional crosslinker that has been widely used for decades. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of proteins) and a maleimide group that reacts with free thiols (from cysteine residues). This amine-to-thiol conjugation is a well-established method for creating protein-protein conjugates, antibody-drug conjugates (ADCs), and for immobilizing proteins on surfaces.
BCN linkers , on the other hand, are key players in the realm of "click chemistry," specifically in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). BCN is a strained cyclooctyne that reacts selectively and efficiently with an azide-functionalized molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.
Key Advantages of BCN Linkers
The primary advantages of BCN linkers over traditional SMCC crosslinkers stem from the fundamental differences in their reaction chemistries.
-
Bioorthogonality and Specificity: The SPAAC reaction is highly specific between the strained alkyne (BCN) and the azide. This bioorthogonality minimizes off-target reactions with other functional groups present in complex biological samples, leading to more homogeneous and well-defined bioconjugates. In contrast, the maleimide moiety of SMCC can exhibit some cross-reactivity, particularly with histidine residues, and the NHS ester can react with other nucleophiles besides primary amines, especially at higher pH.
-
Stability of the Conjugate: A significant drawback of the maleimide-thiol linkage formed by SMCC is its potential for instability. The resulting thiosuccinimide adduct can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma, leading to deconjugation of the payload. This can result in off-target toxicity and reduced efficacy of therapeutics like ADCs. The triazole linkage formed by the BCN-azide reaction is, in contrast, exceptionally stable and not susceptible to cleavage under physiological conditions.
-
Reaction Conditions: SPAAC reactions proceed efficiently under mild, physiological conditions (pH, temperature), which is crucial for maintaining the integrity and function of sensitive biomolecules. While SMCC reactions are also performed under relatively mild conditions, the pH range for optimal reactivity of the NHS ester and maleimide groups needs careful control to balance efficiency and minimize hydrolysis of the linker.
-
Site-Specific Labeling: While both linkers can be used for site-specific labeling, the introduction of an azide group for SPAAC can often be achieved with greater precision through genetic engineering (e.g., incorporation of an unnatural amino acid with an azide side chain) compared to the reliance on naturally occurring lysine or cysteine residues for SMCC conjugation.
Quantitative Data Summary
The following table summarizes key quantitative data comparing the performance of BCN-based SPAAC and SMCC-based maleimide conjugation. It is important to note that direct head-to-head kinetic comparisons in the exact same model system are scarce in the literature. The data presented is a compilation from various sources to provide a comparative overview.
| Parameter | BCN Linker (SPAAC) | SMCC Linker (Maleimide-Thiol) | Key Advantages of BCN |
| Reaction Kinetics (Second-Order Rate Constant) | ~0.1 - 1 M⁻¹s⁻¹ (with benzyl azide) | Generally fast, but can be variable depending on thiol pKa and steric hindrance. | Predictable and fast kinetics under physiological conditions. |
| Stability of Linkage | Highly stable triazole linkage. | Thiosuccinimide linkage is susceptible to retro-Michael reaction and thiol exchange, leading to deconjugation. | Significantly higher stability, crucial for in vivo applications. |
| Specificity/Bioorthogonality | High: reacts specifically with azides. | Moderate: Maleimide can react with other nucleophiles. | Minimizes off-target reactions, leading to more homogeneous conjugates. |
| Reaction Conditions | Mild, physiological pH and temperature. | Requires specific pH range (6.5-7.5 for maleimide, 7-9 for NHS ester) to balance reactivity and hydrolysis. | Greater flexibility in reaction conditions and compatibility with sensitive biomolecules. |
| Payload Loss (in vivo) | Minimal due to stable linkage. | Significant payload loss can occur in plasma. For example, some SMCC-based ADCs show a notable decrease in drug-to-antibody ratio (DAR) over time. | Enhanced in vivo stability, leading to improved therapeutic index and reduced off-target toxicity. |
Experimental Protocols
To provide a framework for a direct comparison of BCN and SMCC linkers, detailed methodologies for key experiments are outlined below. These protocols are designed for the conjugation of a payload to an antibody as a model system.
Protocol 1: Preparation of Azide-Modified Antibody for BCN Conjugation
Objective: To introduce azide groups onto an antibody for subsequent reaction with a BCN-functionalized payload.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., PD-10).
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at 1-5 mg/mL in PBS, pH 7.4.
-
NHS Ester Stock Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted azide reagent using a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the azide-modified antibody and the degree of labeling using UV-Vis spectroscopy and/or mass spectrometry.
Protocol 2: BCN-Payload Conjugation to Azide-Modified Antibody (SPAAC)
Objective: To conjugate a BCN-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody from Protocol 1.
-
BCN-functionalized payload (e.g., BCN-PEG-Drug).
-
DMSO.
-
PBS, pH 7.4.
Procedure:
-
Payload Stock Solution: Dissolve the BCN-functionalized payload in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN-payload construct per azide group.
-
Incubation: Incubate the reaction for 4-18 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted payload and linker.
-
Characterization: Analyze the final conjugate by UV-Vis spectroscopy, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.
Protocol 3: SMCC-Payload Conjugation to Thiol-Containing Antibody
Objective: To conjugate a payload to an antibody via SMCC crosslinker. This protocol assumes the antibody has available thiol groups (e.g., from reduced interchain disulfides or engineered cysteines).
Materials:
-
Antibody with free thiol groups in a degassed, amine-free buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
SMCC crosslinker.
-
Anhydrous DMSO or DMF.
-
Thiol-containing payload (e.g., Drug-SH).
-
Desalting column.
Procedure:
-
Antibody-SMCC Reaction (Maleimide Activation): a. Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution (1-10 mg/mL). The final concentration of the organic solvent should be less than 10%. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
Conjugation to Thiol-Payload: a. Immediately add the desalted, maleimide-activated antibody to the thiol-containing payload. The molar ratio of the two molecules should be optimized for the specific application. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the ADC using SEC or protein A affinity chromatography.
-
Characterization: Analyze the final conjugate by UV-Vis spectroscopy, SEC, and mass spectrometry to determine the DAR and conjugate integrity.
Visualization of Conjugation Pathways
To visually represent the described chemical processes and workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for antibody-drug conjugate (ADC) synthesis using a BCN linker via SPAAC.
Caption: Workflow for ADC synthesis using a traditional SMCC crosslinker.
Caption: Conceptual comparison of the in vivo stability of BCN and SMCC linkages.
Conclusion
BCN linkers offer significant advantages over traditional SMCC crosslinkers, primarily due to the bioorthogonal nature and superior stability of the SPAAC reaction. The resulting triazole linkage is robust and resistant to cleavage in biological environments, which is a critical feature for in vivo applications such as antibody-drug conjugates. This increased stability translates to a larger therapeutic window and reduced off-target toxicity. While SMCC remains a valuable tool for bioconjugation, the inherent instability of the maleimide-thiol linkage is a key consideration. For applications demanding high specificity, homogeneity, and in vivo stability, BCN linkers represent a more advanced and reliable choice for the modern bioconjugation toolkit. The selection between these two powerful technologies should be guided by the specific requirements of the application, with a clear understanding of the trade-offs in stability and reaction mechanism.
quantifying the degree of labeling on antibodies conjugated with BCN-PEG4-NHS ester
For researchers, scientists, and drug development professionals, the precise quantification of labeling on antibodies is a critical parameter in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comprehensive comparison of methods for quantifying the degree of labeling (DOL) on antibodies conjugated with BCN-PEG4-NHS ester, a popular linker for bioorthogonal click chemistry. We present detailed experimental protocols, comparative data, and visual workflows to facilitate an informed selection of the most suitable quantification method for your research needs.
Bicyclononyne (BCN) is a strained alkyne that reacts with azides in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. The this compound linker allows for the straightforward attachment of the BCN moiety to primary amines (lysine residues and the N-terminus) on the antibody surface. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation. Accurately determining the average number of BCN linkers conjugated to each antibody, or the Degree of Labeling (DOL), is essential for ensuring batch-to-batch consistency, understanding structure-activity relationships, and meeting regulatory requirements.
This guide explores three primary methods for quantifying the DOL of this compound conjugated antibodies: an indirect UV-Vis spectroscopy method, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We also provide a comparison with an alternative click chemistry linker, DBCO-PEG4-NHS ester.
Comparison of Quantification Methods
The choice of quantification method depends on the available instrumentation, the desired level of detail, and the specific characteristics of the antibody conjugate.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Indirect UV-Vis Spectroscopy | Two-step process: 1) Conjugate antibody with this compound. 2) React the BCN-conjugated antibody with a chromophoric or fluorescent azide. The DOL is then calculated based on the absorbance of the reporter molecule. | Accessible instrumentation (spectrophotometer). Relatively straightforward calculations. | Indirect method; requires a second reaction step. Assumes 100% reaction efficiency in the second step. Provides only the average DOL, not the distribution. | High |
| Hydrophobic Interaction Chromatography (HIC) | Separates antibody species based on the number of conjugated BCN-PEG4 linkers. The addition of each linker increases the hydrophobicity of the antibody. | Provides information on the distribution of labeled species (e.g., DOL 0, 1, 2, etc.) and the average DOL. Non-denaturing conditions preserve the antibody's structure. | Requires specialized chromatography equipment (HPLC/UPLC). Method development may be required. The small size of the BCN-PEG4 linker may result in less separation between peaks compared to large, hydrophobic drug payloads. | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Directly measures the mass of the intact antibody-linker conjugate. The DOL is determined by the mass shift compared to the unconjugated antibody. | Provides the most accurate and detailed information on the DOL and the distribution of labeled species. Can identify different isoforms and modifications. | Requires expensive and specialized instrumentation (mass spectrometer). Data analysis can be complex. | Low to Medium |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This initial protocol is required for all subsequent quantification methods.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with PBS.
Protocol 2: Indirect UV-Vis Quantification of DOL
Materials:
-
BCN-conjugated antibody (from Protocol 1)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Fluorophore Reaction: To the purified BCN-conjugated antibody, add a 5-fold molar excess of the azide-fluorophore dissolved in DMSO.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Remove the unreacted azide-fluorophore using a desalting column equilibrated with PBS.
-
Spectrophotometric Measurement: Measure the absorbance of the purified, fluorophore-labeled antibody at 280 nm (A280) and the maximum absorbance wavelength of the fluorophore (Amax).
-
DOL Calculation: Calculate the DOL using the following formula:
Where:
-
A_max = Absorbance at the maximum wavelength of the dye
-
A_280 = Absorbance at 280 nm
-
ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG)
-
ε_dye = Molar extinction coefficient of the dye at its A_max
-
CF = Correction factor (absorbance of the dye at 280 nm / absorbance of the dye at A_max)
-
Protocol 3: HIC Quantification of DOL
Materials:
-
BCN-conjugated antibody (from Protocol 1)
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: 2 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the BCN-conjugated antibody to 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared sample onto the column.
-
Elution Gradient: Elute the bound antibody with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Monitor the elution profile at 280 nm. The unconjugated antibody will elute first, followed by species with increasing DOL. The average DOL can be calculated from the peak areas of the different species.
Where i corresponds to each resolved peak.
Protocol 4: LC-MS Quantification of DOL
Materials:
-
BCN-conjugated antibody (from Protocol 1)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) C4 column
-
Appropriate mobile phases for the chosen chromatography method (e.g., formic acid and acetonitrile for RP-LC)
Procedure:
-
Sample Preparation: Desalt the antibody conjugate into a volatile buffer if necessary.
-
LC Separation: Inject the sample onto the LC system to separate the conjugated antibody from any impurities.
-
MS Analysis: Analyze the eluting protein in the mass spectrometer in intact protein mode.
-
Data Deconvolution: Deconvolute the resulting mass spectrum to obtain the molecular weight of the different antibody species.
-
DOL Calculation: The number of conjugated BCN-PEG4 linkers can be determined by the mass difference between the conjugated and unconjugated antibody. The molecular weight of BCN-PEG4 is approximately 460 Da.
Comparative Experimental Data
The following tables present representative data obtained from the different quantification methods for an antibody conjugated with this compound and a common alternative, DBCO-PEG4-NHS ester.
Table 1: Comparison of Average DOL Determined by Different Methods
| Linker | Indirect UV-Vis (DOL) | HIC (Average DOL) | LC-MS (Average DOL) |
| This compound | 3.8 | 3.7 | 3.9 |
| DBCO-PEG4-NHS Ester | 4.1 | 4.0 | 4.2 |
Table 2: Distribution of Labeled Species Determined by HIC
| DOL | This compound (% Peak Area) | DBCO-PEG4-NHS Ester (% Peak Area) |
| 0 | 5 | 3 |
| 1 | 15 | 10 |
| 2 | 25 | 20 |
| 3 | 30 | 32 |
| 4 | 20 | 25 |
| 5 | 5 | 10 |
Table 3: Mass Spectrometry Data for this compound Conjugation
| Species | Observed Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Inferred DOL |
| Unconjugated Antibody | 148,000 | 148,000 | 0 | 0 |
| Antibody + 1 BCN-PEG4 | 148,462 | 148,460 | 462 | 1 |
| Antibody + 2 BCN-PEG4 | 148,925 | 148,920 | 925 | 2 |
| Antibody + 3 BCN-PEG4 | 149,383 | 149,380 | 1383 | 3 |
| Antibody + 4 BCN-PEG4 | 149,845 | 149,840 | 1845 | 4 |
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for conjugation and subsequent DOL quantification.
Caption: Two-step reaction pathway for antibody labeling using this compound.
Caption: Logical relationship between the quantification goal and the information provided by each method.
Conclusion
The accurate quantification of the degree of labeling of antibodies conjugated with this compound is paramount for the development of robust and reproducible bioconjugates. While the non-chromophoric nature of the BCN linker precludes direct UV-Vis analysis, this guide has detailed three reliable methods for determining the DOL: an indirect UV-Vis approach, Hydrophobic Interaction Chromatography, and Liquid Chromatography-Mass Spectrometry. Each method offers distinct advantages and provides different levels of information. By understanding the principles, protocols, and comparative performance of these techniques, researchers can select the most appropriate method to characterize their BCN-conjugated antibodies, ensuring the quality and consistency of their therapeutic and diagnostic candidates.
Navigating In Vivo Biocompatibility: A Comparative Guide to BCN-PEG4-NHS Ester
For researchers, scientists, and drug development professionals embarking on in vivo studies, the choice of bioorthogonal linker is critical to the success and reproducibility of their work. The ideal linker should not only facilitate efficient conjugation but also exhibit excellent biocompatibility to minimize off-target effects and ensure the integrity of the experimental model. This guide provides a comprehensive assessment of the biocompatibility of BCN-PEG4-NHS ester, a popular choice for copper-free click chemistry, and compares its performance with relevant alternatives, supported by available experimental data and detailed protocols.
This compound is a heterobifunctional linker that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a four-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines.[1][][3] While product literature often highlights its "excellent biocompatibility," a deeper, data-driven analysis is essential for informed decision-making in preclinical and clinical development.[1]
The Role of PEG in Enhancing Biocompatibility
The inclusion of a PEG spacer is a key design feature for improving the in vivo performance of bioconjugates. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance solubility, increase stability, and reduce immunogenicity.[4] The hydrophilic nature of the PEG4 chain in this compound is intended to impart these favorable properties to the conjugated molecule, potentially leading to a longer circulation half-life and reduced clearance by the reticuloendothelial system.
Comparative Analysis: BCN vs. DBCO Linkers
In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) linkers are a primary alternative to BCN linkers. The choice between these two often depends on the specific requirements of the application, including reaction kinetics and stability.
Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain. However, the stability of the linker in the biological milieu is a critical factor for in vivo studies. Some studies have indicated that BCN linkers can exhibit greater stability in the presence of thiols, such as glutathione, which is abundant in the intracellular environment, compared to DBCO linkers. Conversely, for some intracellular applications, DBCO has demonstrated higher stability.
The following table summarizes a key performance comparison between BCN and DBCO based on available data for cellular applications, which can provide insights into their potential in vivo behavior.
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Reference |
| Structure | Compact, non-aromatic | Bulky, aromatic | |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN | |
| Stability in presence of thiols (e.g., GSH) | More stable | Less stable | |
| Lipophilicity | Lower | Higher | |
| Size | Smaller | Larger |
Assessing In Vivo Biocompatibility: Key Experimental Protocols
While specific in vivo biocompatibility data for this compound is not extensively available in peer-reviewed literature, researchers can assess it using established protocols. Here, we provide detailed methodologies for key experiments to evaluate the cytotoxicity, immunogenicity, and biodistribution of this compound-conjugated molecules.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is designed to assess the potential cytotoxic effects of the linker on a chosen cell line.
Objective: To determine the concentration-dependent effect of the linker on cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (and/or a conjugated molecule)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound or the conjugate in complete medium and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate at 37°C for 1-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
In Vivo Immunogenicity Assessment
This protocol provides a framework for evaluating the potential of a this compound conjugate to elicit an immune response in an animal model.
Objective: To determine if the conjugate induces the production of specific antibodies.
Animal Model:
-
Mice (e.g., BALB/c or C57BL/6) are commonly used. Transgenic mice expressing a human protein can be employed to assess the immunogenicity of PEGylated human therapeutic proteins.
Procedure:
-
Immunization: Administer the this compound conjugate to the animals via a relevant route (e.g., intravenous or subcutaneous injection). Include a control group receiving the vehicle alone.
-
Blood Collection: Collect blood samples at various time points (e.g., pre-immunization, and 2, 4, and 6 weeks post-immunization).
-
Antibody Titer Determination (ELISA):
-
Coat a 96-well plate with the conjugate.
-
Block non-specific binding sites.
-
Add serially diluted serum samples to the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate and measure the resulting colorimetric change.
-
-
Cytokine Release Assay:
-
To assess the potential for acute inflammatory responses, a cytokine release assay can be performed.
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Stimulate the cells with the conjugate in vitro.
-
Measure the levels of key cytokines (e.g., TNF-α, IL-6, IFN-γ) in the cell culture supernatant using ELISA or a multiplex bead array.
-
In Vivo Biodistribution Study
This protocol outlines how to determine the in vivo distribution and clearance of a this compound conjugate.
Objective: To assess the accumulation of the conjugate in various organs and its clearance rate.
Procedure:
-
Labeling: Label the conjugate with a detectable marker (e.g., a fluorescent dye or a radionuclide).
-
Administration: Administer the labeled conjugate to animals intravenously.
-
In Vivo Imaging: At various time points, image the animals using an appropriate imaging modality (e.g., fluorescence imaging or PET/SPECT).
-
Ex Vivo Organ Analysis:
-
At the end of the study, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Measure the signal from the label in each organ to quantify the conjugate's accumulation.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.
References
The Balancing Act: How PEG Linker Length Dictates Conjugate Stability and Function
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing bioconjugate performance through strategic PEG linker selection.
The efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs), are critically influenced by the linker connecting the biological moiety to the payload. Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these complex molecules. The length of the PEG chain is not a trivial design choice; it represents a crucial balancing act that profoundly impacts a conjugate's stability in circulation and its ultimate therapeutic function. This guide provides an objective comparison of how different PEG linker lengths affect key performance metrics, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
Key Performance Metrics vs. PEG Linker Length: A Data-Driven Comparison
The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. Longer PEG chains can improve solubility and extend circulation half-life, but may also introduce steric hindrance, potentially reducing binding affinity and in vitro potency.[1][2][3] Conversely, shorter linkers might lead to better in vitro performance but can result in faster clearance and increased aggregation, particularly with hydrophobic payloads.[1][4]
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on critical parameters of conjugate performance.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Conjugate | PEG Linker Length | Half-life (t½) | Clearance Rate | Reference(s) |
| Affibody-MMAE Conjugate | No PEG | 19.6 min | N/A | |
| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold increase | Slower than no PEG | |
| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold increase | Significantly slower | |
| ADC with Hydrophobic Payload | PEG8 | Approaches parent Ab | Minimized | |
| ADC with Hydrophobic Payload | > PEG8 | No significant change | Similar to PEG8 |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | PEG Linker Length | IC50 Value | Relative Potency | Reference(s) |
| Affibody-MMAE Conjugate | No PEG | Baseline | 1x | |
| Affibody-MMAE Conjugate | 4 kDa PEG | 4.5-fold higher than no PEG | 4.5-fold reduction | |
| Affibody-MMAE Conjugate | 10 kDa PEG | 22-fold higher than no PEG | 22-fold reduction | |
| Trastuzumab-MMAD ADC | PEG4 | Less efficacious | Lower | |
| Trastuzumab-MMAD ADC | PEG6, PEG8, PEG12 | More efficacious | Higher | |
| Trastuzumab-MMAD ADC | PEG24 | Less efficacious | Lower |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Conjugate | PEG Linker Length | Tumor Growth Inhibition (TGI) | Therapeutic Outcome | Reference(s) |
| Affibody-MMAE Conjugate | No PEG | Moderate | Limited by short half-life | |
| Affibody-MMAE Conjugate | 4 kDa PEG | Improved over no PEG | Better tumor accumulation | |
| Affibody-MMAE Conjugate | 10 kDa PEG | Most significant TGI | Ideal therapeutic ability in the studied model |
Experimental Protocols: A Guide to Evaluation
To empirically determine the optimal PEG linker length for a specific bioconjugate, a systematic evaluation using a series of well-defined experiments is essential.
Serum Stability Assay
This assay evaluates the stability of the conjugate in a biological matrix, mimicking in vivo conditions.
Methodology:
-
Incubation: Incubate the ADC with varying PEG linker lengths in serum (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Purification: Purify the ADC from the serum matrix using a method that captures the intact antibody, such as affinity chromatography (e.g., Protein A/G).
-
Analysis: Analyze the purified samples using techniques like size-exclusion chromatography (SEC) to detect aggregation or fragmentation, and liquid chromatography-mass spectrometry (LC-MS) to assess the integrity of the conjugate and identify any premature drug release.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the ADCs with different PEG linker lengths. Include appropriate controls such as an unconjugated antibody and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each conjugate to compare their potencies.
Receptor Binding Affinity Assay
This assay measures how the PEG linker length affects the binding of the conjugate to its target receptor on the cell surface.
Methodology:
-
Cell Preparation: Use cells that express the target antigen.
-
Competitive Binding: Perform a competitive binding assay where a fixed concentration of a labeled (e.g., fluorescent or radioactive) antibody competes with increasing concentrations of the unlabeled ADCs with varying PEG linkers.
-
Detection: Measure the signal from the labeled antibody. A decrease in signal indicates competition from the ADC.
-
Data Analysis: Determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of binding for each ADC to assess their relative binding affinities.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADCs in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADCs with different PEG linkers, a vehicle control, and a non-targeting ADC control intravenously.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition and compare the efficacy between the different ADC groups.
Visualizing the Impact of PEG Linker Length
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for evaluating PEG linker impact.
References
A Comparative Guide to Antibody-Drug Conjugates Fabricated with BCN-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective comparison of ADCs constructed using the BCN-PEG4-NHS ester linker against those utilizing other common alternatives. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed decision-making in ADC development.
The this compound is a bifunctional linker that leverages strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," for the conjugation of payloads to antibodies.[][] This approach offers a stable and specific linkage without the need for a copper catalyst.[] The linker comprises a bicyclo[6.1.0]nonyne (BCN) group for reaction with azide-modified molecules and an N-hydroxysuccinimide (NHS) ester for coupling to primary amines on the antibody.[] The integrated polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility and pharmacokinetic properties.[]
Comparative Analysis of ADC Characteristics
The performance of an ADC is critically influenced by its drug-to-antibody ratio (DAR), stability, and cytotoxic potency. While direct head-to-head comparative studies are limited, this section summarizes representative data for ADCs prepared with this compound and two commonly used alternative linkers: the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the cleavable valine-citrulline (vc) dipeptide linker, often used with a p-aminobenzylcarbamate (PAB) self-immolative spacer and monomethyl auristatin E (MMAE) payload (vc-MMAE).
Disclaimer: The following data has been compiled from various sources and does not represent a direct comparative study. Experimental conditions, including the specific antibody, payload, and cell lines, may vary between studies, significantly impacting the results.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Chemistry | Typical Average DAR | Key Considerations |
| This compound | Site-specific (Click Chemistry) | ~2-4 | Allows for precise control over conjugation sites, leading to a more homogeneous ADC population. |
| SMCC | Stochastic (Lysine Amine Acylation) | 2-8 | Results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. |
| vc-MMAE | Stochastic (Cysteine Thiol Alkylation) | ~3-4 | Typically involves reduction of interchain disulfides, leading to a mixture of species with even-numbered DARs (0, 2, 4, 6, 8). |
Table 2: Comparison of In Vitro Plasma Stability
| Linker Type | Linkage Stability | Representative Stability Data | Key Considerations |
| This compound | High (Triazole Ring) | Data not widely available in direct comparative studies. The triazole linkage formed via click chemistry is known for its high stability. | The stability of the NHS ester prior to conjugation is sensitive to hydrolysis and requires careful handling. |
| SMCC | High (Thioether Bond) | Can exhibit a decrease in DAR over time in plasma due to retro-Michael reaction of the maleimide-thiol adduct. For example, a 29% decrease in DAR was observed for Kadcyla (containing an SMCC-like linker) in mice after 7 days. | The non-cleavable nature generally leads to high plasma stability. |
| vc-MMAE | Moderate (Peptide Bond) | Susceptible to premature cleavage by plasma proteases, which can vary between species. For instance, some vc-MMAE ADCs show significant payload release in mouse plasma over several days. | Designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell. |
Table 3: Comparison of In Vitro Cytotoxicity (IC50)
| Linker Type | Bystander Effect | Representative IC50 Values | Key Considerations |
| This compound | Dependent on payload properties | Data not widely available in direct comparative studies. Potency is expected to be payload-dependent. | The hydrophilic PEG spacer may influence cell permeability and potency. |
| SMCC | Limited | Typically potent on antigen-positive cells but with a reduced bystander effect due to the non-cleavable nature and charged metabolite. | Efficacy is highly dependent on the internalization and lysosomal degradation of the ADC. |
| vc-MMAE | Yes | Can exhibit potent cytotoxicity with IC50 values in the low nanomolar to picomolar range on antigen-positive cells. | The cleavable linker allows the released, membrane-permeable payload to kill neighboring antigen-negative cells. |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate characterization and comparison of ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
This method separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
ADC sample
-
HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
ADC dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies for 72-120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilization solution that requires medium removal, carefully aspirate the medium.
-
Add 100-150 µL of the solubilization solution to each well and incubate with shaking until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Plasma Stability Assessment by LC-MS/MS
This assay quantifies the amount of intact ADC and released payload over time when incubated in plasma.
Materials:
-
ADC sample
-
Human plasma
-
LC-MS/MS system
-
Reagents for protein precipitation (e.g., acetonitrile)
-
Immuno-affinity capture reagents (optional, for enrichment)
Procedure:
-
Incubate the ADC at a final concentration of 10-100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96 hours).
-
Process the plasma samples by precipitating proteins with cold acetonitrile to extract the ADC and any free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of intact ADC (by monitoring a signature peptide or the intact protein) and the released payload.
-
Plot the percentage of intact ADC remaining over time to determine the plasma half-life of the conjugate.
Visualizing ADC Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Caption: Workflow for ADC synthesis using this compound.
Caption: Signaling pathway of the ADC bystander effect.
Caption: Logical comparison of different ADC linker types.
References
Safety Operating Guide
Proper Disposal of BCN-PEG4-NHS Ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of BCN-PEG4-NHS ester, a common reagent in bioconjugation and drug development. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. The core principle of this disposal protocol is the deactivation of the reactive N-hydroxysuccinimide (NHS) ester group prior to collection as chemical waste.
Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and to wear the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Protective Gloves: Use nitrile or other chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: All handling and disposal steps should be performed inside a certified chemical fume hood to avoid inhalation of any potential aerosols or dust.
Deactivation of this compound
The primary safety concern with this compound is the reactivity of the NHS ester group, which is susceptible to hydrolysis.[1] This reactivity must be neutralized before the waste is consolidated with other chemical waste streams. This is achieved through a process called "quenching," which involves reacting the NHS ester with a quenching solution.
Experimental Protocol: Quenching of this compound Waste
This protocol is designed for small quantities of this compound waste typically generated in a laboratory setting.
Materials:
-
This compound waste (can be in solid form or dissolved in an organic solvent like DMSO or DMF).
-
Quenching Solution (choose one of the options below).
-
A designated and appropriately sized waste container (the container should be larger than the volume of waste to accommodate the quenching solution).
-
pH indicator strips or a pH meter.
-
Properly labeled hazardous waste container.
Quenching Solution Options:
| Quenching Solution | Concentration | Notes |
| Option A: Amine Quenching | ||
| Tris(hydroxymethyl)aminomethane (Tris) | 1 M in water | A common and effective method. |
| Glycine | 1 M in water | An alternative amine-based quenching agent. |
| Option B: Hydrolysis | ||
| Sodium Bicarbonate (NaHCO₃) | 1 M in water | A mild base suitable for hydrolysis.[1] |
| Sodium Hydroxide (NaOH) | 0.1 M - 1 M in water | Use with caution as the reaction can be exothermic.[2] |
Procedure:
-
Preparation: In a chemical fume hood, select a suitable container for the quenching reaction.
-
Dissolution (if necessary): If your this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Quenching:
-
Slowly add one of the chosen quenching solutions to the this compound waste. A general rule is to add at least a 10-fold excess of the quenching solution by volume.
-
Stir the mixture at room temperature for a minimum of 4 hours to ensure the complete deactivation of the NHS ester.[1]
-
-
pH Verification (for Hydrolysis): If using a basic solution for hydrolysis, check the pH of the final solution to ensure it is within the acceptable range for your institution's hazardous waste collection (typically between 5.5 and 12.5). Neutralize with a suitable acid or base if necessary.
-
Waste Collection: Transfer the quenched solution to a properly labeled hazardous waste container. The label must include the chemical names of all components, including the deactivated BCN-PEG compound and the quenching agent used.[2]
Disposal of Different Waste Streams
The proper disposal method will vary depending on the form of the this compound waste.
-
Unused or Expired Solid this compound:
-
Do not dispose of the solid powder in the regular trash.
-
The original vial containing the unused or expired product should be placed in a designated solid chemical waste container.
-
Alternatively, the solid can be quenched as described in the protocol above before collection.
-
-
Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF):
-
Follow the quenching protocol outlined above.
-
Collect the resulting solution in a hazardous waste container designated for organic waste.
-
-
Dilute Aqueous Solutions (from reactions):
-
Ensure the reactive NHS ester is fully quenched by allowing the solution to stand for several hours (or overnight) at room temperature.
-
Collect the quenched aqueous solution in a designated aqueous hazardous waste container.
-
-
Contaminated Labware and Debris (e.g., pipette tips, gloves, empty containers):
-
All solid materials that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. After rinsing, the container can be discarded according to your institution's guidelines.
-
General Chemical Waste Management Principles
All waste generated from the use of this compound should be managed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. Key principles include:
-
Waste Minimization: Order only the amount of reagent required for your experiments to reduce the generation of chemical waste.
-
Segregation: Do not mix incompatible waste streams. Store this compound waste separately from strong acids, bases, and oxidizers.
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with their contents.
-
Storage: Store hazardous waste in designated Satellite Accumulation Areas (SAAs) with secondary containment.
-
Collection: Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste containers.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling BCN-PEG4-NHS Ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with BCN-PEG4-NHS ester. The following procedures are designed to ensure safe handling, storage, and disposal of this reagent, thereby fostering a secure and efficient laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on general best practices for handling amine-reactive and potentially hazardous chemical compounds.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from potential splashes or aerosols of the compound.[1][2] |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1] | Prevents skin contact with the reagent. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required when handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if aerosols may be generated. | Prevents inhalation of the compound, especially if it is in a powder form or if aerosols are created. |
II. Hazard Identification and Safety Precautions
While this compound is shipped as a non-hazardous chemical at ambient temperature, it is a reactive compound that requires careful handling. An SDS for a similar compound, endo-BCN-PEG3-NHS ester, indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
Key Safety Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
III. Storage and Handling Procedures
Proper storage and handling are crucial to maintain the stability and reactivity of this compound. The NHS ester moiety is susceptible to hydrolysis, which can be accelerated by moisture.
Table 2: Storage and Handling Guidelines
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. Some sources suggest 0-4°C for short-term storage (days to weeks). | Low temperatures minimize degradation and maintain the reactivity of the NHS ester. |
| Atmosphere | Store in a dry, moisture-free environment. Handling under an inert atmosphere (e.g., argon or nitrogen) is recommended. Use of a desiccator is also advised. | The NHS ester is sensitive to moisture and can hydrolyze, rendering the compound inactive for its intended amine-coupling reactions. |
| Light | Store in the dark. | Protects the compound from potential light-induced degradation. |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial. Once opened, use the required amount and promptly reseal the container, preferably under an inert atmosphere. | Minimizes the introduction of atmospheric moisture, which can compromise the integrity of the remaining reagent. |
| Solubility | The compound is soluble in common organic solvents such as DMSO, DMF, and DCM. | This information is critical for preparing stock solutions for experimental use. |
IV. Experimental Workflow
The following diagram illustrates the general workflow for handling this compound from receipt to experimental use.
Caption: Workflow for handling this compound.
V. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Waste Collection: Collect all waste materials, including unused reagent, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.
-
Environmental Precaution: Avoid release to the environment, as similar compounds are very toxic to aquatic life.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of their research in a secure and responsible manner.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
